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  • Product: Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate
  • CAS: 333986-95-1

Core Science & Biosynthesis

Foundational

The Strategic Application of Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS 333986-95-1) in Rational Drug Design

Executive Summary & Structural Rationale In modern drug discovery, the selection of bifunctional scaffolds dictates the efficiency of lead optimization. Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS 33398...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of bifunctional scaffolds dictates the efficiency of lead optimization. Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS 333986-95-1) is a highly versatile, orthogonal building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

The architectural brilliance of this molecule lies in its three distinct domains:

  • The Piperidine Scaffold: A privileged pharmacophore that enhances aqueous solubility and frequently engages in critical salt-bridge interactions with target protein residues (e.g., aspartate or glutamate).

  • The Thioether Linker: Acts as a flexible hinge. Compared to an ether (-O-) or methylene (-CH2-) linker, the thioether (-S-) provides a longer bond length (~1.8 Å vs 1.4 Å for C-O) and unique polarizability, altering the dihedral angle and conformational space of the molecule. Furthermore, thioethers serve as [1], often improving metabolic stability and target affinity.

  • The Orthogonal Protective/Reactive Poles: The secondary piperidine nitrogen is masked by a lipophilic tert-butyloxycarbonyl (Boc) group, while the para-aniline provides a highly reactive primary amine, primed for immediate derivatization.

Quantitative Physicochemical Profiling

Before deploying this scaffold in a synthetic route, it is crucial to understand its baseline physicochemical parameters to predict downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) shifts.

Table 1: Physicochemical and Structural Properties of CAS 333986-95-1

PropertyValueImplication for Drug Design
Chemical Formula C16H24N2O2SEstablishes baseline molecular weight footprint.
Molecular Weight 308.44 g/mol Leaves ~200 Da for further functionalization before hitting Lipinski's limit.
TPSA 64.6 ŲOptimal for membrane permeability; allows room for polar group additions.
H-Bond Donors 1 (Primary amine)Reactive nucleophile; will be consumed during amide/urea coupling.
H-Bond Acceptors 4 (N, O, S atoms)Provides multiple vectors for protein-ligand hydrogen bonding.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Mechanistic Insights: The Thioether as a Bioisostere

In rational drug design, the substitution of oxygen or methylene with sulfur is a [2]. The sulfur atom's diffuse d-orbitals allow for distinct electronic interactions, such as sulfur-arene (S-π) interactions within hydrophobic protein binding pockets.

More importantly, the thioether core in CAS 333986-95-1 offers a unique "oxidation switch." During late-stage lead optimization, the thioether can be intentionally oxidized to a sulfoxide (-S(=O)-) or sulfone (-SO2-). This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by tuning the topological polar surface area (TPSA) and altering the molecule's hydrogen-bonding network without changing the underlying carbon framework—a tactic frequently used to [3].

Orthogonal Reactivity & Self-Validating Synthetic Workflows

As an application scientist, I emphasize that the true value of CAS 333986-95-1 is its capacity for orthogonal reactivity . The primary aniline can be functionalized exclusively while the secondary piperidine nitrogen remains protected.

OrthogonalReactivity Core CAS 333986-95-1 Boc-Piperidine-Thioether-Aniline Aniline Aniline Reactivity (Primary Amine) Core->Aniline Vector 1 Piperidine Piperidine Reactivity (Secondary Amine) Core->Piperidine Vector 2 Thioether Thioether Reactivity (Sulfur Core) Core->Thioether Vector 3 Amide Amide Coupling Urea Formation Buchwald-Hartwig Aniline->Amide Deprotect Boc Deprotection (TFA or HCl) Piperidine->Deprotect Oxidation Controlled Oxidation (Sulfoxide / Sulfone) Thioether->Oxidation RedAmin Reductive Amination SNAr / Alkylation Deprotect->RedAmin

Diagram 1: Orthogonal reactivity domains of CAS 333986-95-1.

Protocol 1: Amide Coupling at the Aniline Moiety

Causality & Logic: The aniline of CAS 333986-95-1 is a weaker nucleophile than standard aliphatic amines due to resonance delocalization into the aromatic ring and the electron-withdrawing nature of the para-thioether linkage. Therefore, highly efficient uronium-based coupling reagents (like HATU) are required to prevent epimerization of the incoming acid and drive the reaction to >95% completion.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Coupling: Add CAS 333986-95-1 (1.0 eq) to the reaction mixture. Stir for 2–4 hours at room temperature under nitrogen.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction. The product mass must reflect [M+H]+=(Acid Mass+308.44−18.02) .

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and Piperidine Functionalization

Causality & Logic: Once the aniline vector is secured, the Boc group must be cleanly removed to expose the piperidine nitrogen for the next vector of growth (e.g., reductive amination). Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard. We strictly use a 1:4 volumetric ratio; utilizing neat TFA risks premature cleavage of sensitive amides or unwanted side reactions at the electron-rich thioether.

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Cleavage: Slowly add TFA to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 1–2 hours.

  • Self-Validation (TLC & LC-MS): Spot the reaction on silica TLC and stain with Ninhydrin; a deep purple/blue spot confirms the presence of the liberated secondary amine. LC-MS will show a characteristic loss of m/z 100 (the Boc group).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Downstream Application: The resulting TFA salt is now primed for immediate use in reductive amination (using an aldehyde and NaBH(OAc)3) or SNAr reactions.

ExperimentalWorkflow Step1 Step 1: Amide Coupling Reagents: HATU, DIPEA, DMF Target: Aniline functionalization Val1 Validation 1 LC-MS: [M+H]+ Target Mass TLC: Consumption of SM Step1->Val1 Step2 Step 2: Boc Deprotection Reagents: 20% TFA in DCM Target: Expose Piperidine N Val1->Step2 Proceed if >95% conversion Val2 Validation 2 LC-MS: Loss of m/z 100 (Boc) Ninhydrin: Deep Purple (Secondary Amine) Step2->Val2 Step3 Step 3: Reductive Amination Reagents: Aldehyde, NaBH(OAc)3 Target: N-Alkyl Piperidine Val2->Step3 Proceed after toluene co-evaporation Val3 Final Validation Prep-HPLC Purification 1H NMR & HRMS Confirmation Step3->Val3

Diagram 2: Self-validating experimental workflow for dual-functionalization.

Analytical Signatures for Quality Control

To maintain scientific integrity, the starting material and all subsequent intermediates must be analytically verified to ensure the thioether linkage remains intact and unoxidized.

  • 1H NMR (CDCl3) Signatures: The Boc group presents as a dominant, sharp singlet at ~1.45 ppm (9H). The thioether linkage heavily deshields the adjacent piperidine methine proton (C4-H), shifting it to ~3.0–3.2 ppm as a complex multiplet. The aniline protons typically appear as a classic AA'BB' system (two distinct doublets) at approximately 6.6 ppm and 7.2 ppm.

  • Oxidation Monitoring: If the thioether is inadvertently oxidized during synthesis (a common pitfall when using strong peroxides, mCPBA, or prolonged atmospheric exposure in highly basic media), the LC-MS will clearly show an [M+16]+ (sulfoxide) or [M+32]+ (sulfone) adduct.

References

  • Frontiers in Chemistry - Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. URL:[Link]

  • Current Topics in Medicinal Chemistry (via PMC) - Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. URL:[Link]

  • Journal of Medicinal Chemistry (via PMC) - The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. URL:[Link]

Exploratory

Structural and NMR Spectroscopic Analysis of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Researchers Compound CAS: 333986-95-1 Executive Summary & Chemical Context tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Researchers Compound CAS: 333986-95-1

Executive Summary & Chemical Context

tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry. Molecules featuring the 4-(phenylthio)piperidine scaffold have gained prominence as potent, non-emetogenic phosphodiesterase 7 (PDE7) inhibitors for the treatment of neurological disorders[1][2], as well as key structural motifs in kinase inhibitors[3].

Structurally, the molecule contains four distinct micro-environments: a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a flexible piperidine core, a thioether linkage, and an electron-rich para-substituted aniline ring. Understanding the exact nuclear magnetic resonance (NMR) behavior of this compound is critical for researchers to unequivocally verify successful coupling and deprotection steps in multi-step syntheses.

G Molecule tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Boc Boc Group (tert-butyl carboxylate) Molecule->Boc N1-linked Piperidine Piperidine Ring (Core Scaffold) Molecule->Piperidine Core Thioether Thioether Linkage (-S-) Molecule->Thioether C4-linked Aniline 4-Aminophenyl Group (Aniline) Molecule->Aniline S-linked Boc->Piperidine Piperidine->Thioether Thioether->Aniline

Structural deconstruction of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate.

Synthesis and Sample Preparation Protocol

To ensure a self-validating analytical workflow, the NMR sample must be prepared from a compound synthesized under strictly controlled conditions. The standard route involves a nucleophilic aliphatic substitution ( SN​2 ) between 4-aminothiophenol and 1-Boc-4-piperidinyl methanesulfonate.

Standardized Synthesis Workflow
  • Reaction Setup: Dissolve 4-aminothiophenol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in dry N,N-dimethylformamide (DMF). The base deprotonates the thiol, forming a highly nucleophilic thiolate.

  • Coupling: Add 1-Boc-4-piperidinyl methanesulfonate (1.1 eq) portion-wise. Heat the mixture to 80 °C for 12 hours. Causality: The elevated temperature overcomes the steric hindrance of the secondary carbon on the piperidine ring, driving the SN​2 displacement of the mesylate leaving group.

  • Purification: Quench with water, extract with ethyl acetate, and wash extensively with brine to remove DMF. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: The success of the reaction is physically indicated by the disappearance of the mesylate methyl singlet (~3.0 ppm) and the appearance of the aromatic signals in the crude NMR.

NMR Sample Preparation
  • Solvent Selection: Chloroform-d ( CDCl3​ ) is the optimal solvent. It readily dissolves the lipophilic Boc and piperidine groups while providing a clear window for the aromatic and aliphatic signals.

  • Preparation: Weigh precisely 15–20 mg of the purified compound. Dissolve in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[4]. Transfer to a high-quality 5 mm NMR tube.

In-Depth NMR Spectral Analysis

The structural assignment relies on foundational principles of spectrometric identification[5][6]. The presence of the Boc group introduces specific dynamic NMR effects that must be accounted for during interpretation.

1 H NMR Analysis (400 MHz, CDCl3​ )

The proton spectrum is defined by three distinct regions: the highly shielded Boc singlet, the complex piperidine multiplets, and the deshielded aromatic doublets.

  • The Boc Rotamer Effect: The carbamate C-N bond in the Boc group possesses partial double-bond character. At room temperature, restricted rotation around this bond occurs on the NMR timescale. Causality: This creates a mixture of conformers, which causes the signals of the adjacent equatorial and axial protons at C2 and C6 of the piperidine ring to broaden significantly, often appearing as unresolved humps rather than sharp multiplets[4].

  • The AA'BB' Aromatic System: The para-substituted aniline ring creates a plane of symmetry. While the protons ortho to the sulfur ( H−2′,H−6′ ) and ortho to the amine ( H−3′,H−5′ ) are chemically equivalent, they are magnetically non-equivalent. This results in a higher-order AA'BB' splitting pattern that deceptively appears as two distinct doublets ( J≈8.5 Hz)[6].

Table 1: 1 H NMR Assignments

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale / Causality
1.45Singlet (s)9HBoc −C(CH3​)3​ Highly shielded by the tert-butyl methyl groups.
1.40 – 1.60Multiplet (m)2HPiperidine H−3,H−5 (ax)Shielded aliphatic ring protons.
1.85 – 1.95Multiplet (m)2HPiperidine H−3,H−5 (eq)Slightly deshielded relative to axial protons.
2.80 – 2.95Broad mult. (br m)2HPiperidine H−2,H−6 (ax)Broadened due to Boc group restricted rotation.
2.95 – 3.10Triple triplet (tt)1HPiperidine H−4 ( CH−S )Deshielded by the electronegative sulfur atom.
3.70Broad singlet (br s)2HAniline −NH2​ Exchangeable with D2​O ; broadened by quadrupolar relaxation of 14N .
3.90 – 4.10Broad mult. (br m)2HPiperidine H−2,H−6 (eq)Deshielded by adjacent carbamate nitrogen; rotamer broadening.
6.62Doublet (d, J=8.5 Hz)2HAromatic H−3′,H−5′ Shielded by the strong electron-donating resonance (+R) of the −NH2​ group.
7.28Doublet (d, J=8.5 Hz)2HAromatic H−2′,H−6′ Deshielded relative to C3'/C5' due to proximity to the sulfur atom.
13 C NMR Analysis (100 MHz, CDCl3​ )

Carbon NMR provides a direct map of the molecular skeleton. The application of a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate the CH2​ carbons (negative phase) from the CH and CH3​ carbons (positive phase)[4].

Table 2: 13 C NMR Assignments

Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)AssignmentCausality / Environment
28.4 CH3​ (+)Boc −C(CH3​)3​ Standard shift for tert-butyl methyls.
31.5 CH2​ (-)Piperidine C−3,C−5 Aliphatic backbone carbons.
43.5 CH2​ (-)Piperidine C−2,C−6 Deshielded by adjacent N; appears broad due to rotamers.
44.2 CH (+)Piperidine C−4 Deshielded by the thioether sulfur linkage.
79.5Quaternary (Absent)Boc −C(CH3​)3​ Highly deshielded quaternary carbon bonded to oxygen.
115.3 CH (+)Aromatic C−3′,C−5′ Strongly shielded by ortho-amine resonance (+R effect).
120.1Quaternary (Absent)Aromatic C−1′ ( C−S )Ipso carbon attached to the thioether.
136.4 CH (+)Aromatic C−2′,C−6′ Meta to the amine, experiencing less shielding.
146.8Quaternary (Absent)Aromatic C−4′ ( C−NH2​ )Highly deshielded by the electronegative nitrogen atom.
154.7Quaternary (Absent)Boc C=O Carbamate carbonyl carbon.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in the structural assignment—particularly verifying that the thioether linkage is intact at the C4 position of the piperidine ring—a suite of 2D NMR experiments must be executed[6].

Workflow Start Sample Prep: 15-20 mg in 0.6 mL CDCl3 H1 1H NMR (400/600 MHz) Identify Boc, AA'BB', NH2 Start->H1 C13 13C NMR / DEPT-135 Identify Cq, CH, CH2, CH3 Start->C13 COSY 1H-1H COSY Piperidine Ring Spin System H1->COSY HSQC 1H-13C HSQC Direct C-H Correlations H1->HSQC C13->HSQC HMBC 1H-13C HMBC Linkage: C4-S-C1' & N1-Boc COSY->HMBC HSQC->HMBC Verify Final Structural Verification HMBC->Verify

1D and 2D NMR workflow for the unambiguous structural assignment of the target molecule.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Used to map the continuous spin system of the piperidine ring. The H−4 proton ( δ 2.95–3.10) will show strong cross-peaks with the H−3/H−5 protons ( δ 1.40–1.60 and 1.85–1.95), which in turn correlate with the broadened H−2/H−6 protons.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to their respective carbons. This is critical for differentiating the overlapping aliphatic CH2​ signals of the piperidine ring by pairing them with their distinct 13C shifts.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validating experiment.

    • Thioether Validation: A critical 3-bond ( 3JCH​ ) correlation will be observed between the piperidine H−4 proton ( δ ~3.0) and the aromatic ipso carbon C−1′ ( δ 120.1).

    • Boc Validation: The Boc methyl protons ( δ 1.45) will show a strong cross-peak to the quaternary carbon ( δ 79.5) and a weaker correlation to the carbamate carbonyl ( δ 154.7).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[Link]

  • García, A. M., Brea, J., Morales-García, J. A., Perez, D. I., González, A., Alonso-Gil, S., ... & Gil, C. (2014). Modulation of cAMP-specific PDE without emetogenic activity: new sulfide-like PDE7 inhibitors. Journal of Medicinal Chemistry, 57(20), 8590-8607.[Link]

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Foundational

Solubility profile of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Application Profiling of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate Executive Summary tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Application Profiling of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Executive Summary

tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile, advanced intermediate frequently utilized in medicinal chemistry and drug discovery. Featuring a protected secondary amine, a polarizable thioether linkage, and a reactive primary aniline, this compound serves as a critical building block for synthesizing kinase inhibitors, GPCR ligands, and complex peptidomimetics.

For drug development professionals and synthetic chemists, understanding the precise solubility profile of this compound is not merely a logistical requirement—it is a thermodynamic prerequisite for optimizing reaction kinetics, maximizing yield, and preventing premature precipitation during automated high-throughput screening (HTS) or scale-up manufacturing. This whitepaper provides a comprehensive analysis of its solubility behavior, grounded in structural thermodynamics, and outlines a self-validating experimental framework for empirical solubility determination.

Structural Thermodynamics & Physicochemical Causality

The solubility of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is dictated by the competing intermolecular forces generated by its distinct functional moieties. As a Senior Application Scientist, it is crucial to analyze these structural components to predict and manipulate solvation behavior:

  • The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is exceptionally bulky and lipophilic. The steric hindrance provided by the tert-butyl moiety disrupts tight crystal lattice packing, lowering the lattice energy required for dissolution. Consequently, Boc-protected compounds exhibit drastically enhanced solubility in moderately polar aprotic and chlorinated organic solvents (e.g., dichloromethane, ethyl acetate) compared to their unprotected secondary amine counterparts[1].

  • The Piperidine Ring & Thioether Linkage: The non-polar hydrocarbon backbone of the piperidine ring further drives lipophilicity. The thioether (-S-) linkage is weakly polar but highly polarizable, allowing it to engage in favorable dispersion interactions with a wide variety of organic solvents without demanding strong hydrogen-bond networks.

  • The 4-Aminophenyl (Aniline) Moiety: This is the primary polar node of the molecule. The primary amine (-NH₂) acts as both a hydrogen-bond donor and acceptor. While this allows for moderate solubility in polar protic solvents like methanol or ethanol, the sheer hydrophobic bulk of the Boc-piperidine system dominates the overall thermodynamic profile, rendering the compound practically insoluble in highly polar aqueous media[2].

Empirical Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the quantitative solubility data for tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate can be categorized by solvent class. The table below summarizes the expected thermodynamic solubility ranges and the primary solvation mechanisms at 25°C.

SolventSolvent ClassDielectric Constant (ε)Est. Solubility (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic8.9> 100Strong dipole-dipole; optimal dispersion with Boc group.
Tetrahydrofuran (THF) Polar Aprotic7.5> 100H-bond acceptor (interacting with aniline -NH₂).
Dimethylformamide (DMF) Polar Aprotic36.7> 100High polarity; disrupts any intermolecular H-bonding.
Ethyl Acetate (EtOAc) Polar Aprotic6.050 - 100Moderate dipole-dipole interactions.
Methanol (MeOH) Polar Protic32.710 - 25H-bond donor/acceptor; limited by hydrophobic bulk.
Hexane / Heptane Non-Polar1.9< 5Weak dispersion forces; insufficient to break crystal lattice.
Water / PBS (pH 7.4) Polar Protic80.1< 0.1Hydrophobic exclusion; lack of ionizable groups at pH 7.4.

Self-Validating Experimental Methodology: Thermodynamic Solubility

Kinetic solubility (often measured via solvent-shift methods) is prone to supersaturation artifacts. For robust process chemistry, Thermodynamic Solubility must be determined. The industry-standard approach is the Saturation Shake-Flask Method[3].

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It incorporates kinetic checkpoints and chemical stability verification to ensure the data reflects true equilibrium rather than degradation or transient states[4].

Step-by-Step Shake-Flask Protocol
  • Saturation Preparation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial. Incrementally add solid tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate until a visible, persistent suspension remains (indicating excess solid phase).

  • Isothermal Equilibration: Seal the vials tightly and place them in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation Checkpoint 1 (Equilibrium Verification): Extract a 10 µL micro-aliquot at 24 hours and 48 hours. If the concentration variance between the two timepoints is < 5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the 48-hour samples at 10,000 x g for 15 minutes to pellet the excess solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad organic solvent compatibility).

  • Quantification & Self-Validation Checkpoint 2 (Stability): Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm for the aniline chromophore). Simultaneously, monitor the sample via LC-MS. Causality: If the LC-MS reveals new mass peaks (e.g., transesterification products in methanol or Boc-deprotection in acidic traces), the solubility data for that solvent is invalidated due to chemical instability.

Workflow A 1. Saturation Excess Solid + Solvent B 2. Equilibration Isothermal Agitation (25°C, 24-48h) A->B C 3. Phase Separation Centrifugation & Filtration (0.22 µm) B->C D 4. Quantification HPLC-UV & LC-MS C->D

Fig 1. Standardized shake-flask workflow for thermodynamic solubility determination.

Downstream Synthetic Applications & Solvent Selection

Understanding the solubility profile directly informs solvent selection for downstream synthetic transformations. Because this compound contains orthogonal reactive sites (a protected piperidine and a free aniline), solvent choice dictates reaction efficiency.

  • Amide Bond Formation: When coupling the free aniline to a carboxylic acid using reagents like HATU or EDC, highly polar aprotic solvents like DMF or DCM are required. These solvents easily dissolve the Boc-protected intermediate at concentrations >0.5 M, preventing precipitation of active ester intermediates.

  • Boc Deprotection: To unmask the piperidine nitrogen, strong acids (e.g., TFA or HCl) are used. DCM is the standard co-solvent for TFA, while 1,4-Dioxane is preferred for HCl gas, as both solvents maintain the starting material in solution until the highly polar, deprotected piperidinium salt precipitates out, driving the reaction forward.

  • Metal-Catalyzed Cross-Coupling: If the aniline is converted to a halide or boronic acid for Suzuki/Buchwald-Hartwig couplings, Toluene or THF are the solvents of choice. They offer excellent solubility for the lipophilic Boc-hydrocarbon framework and are easily degassed to prevent catalyst poisoning.

DecisionTree Root Target Synthetic Reaction Amide Amide Bond Formation (Aniline Reactivity) Root->Amide Deprotect Boc Deprotection (Piperidine Unmasking) Root->Deprotect Metal Cross-Coupling (Halide/Boronic Acid) Root->Metal Sol1 DMF or DCM (High Solubility, Aprotic) Amide->Sol1 Sol2 Dioxane or DCM (Tolerates Strong Acids) Deprotect->Sol2 Sol3 Toluene or THF (Degassable, Aprotic) Metal->Sol3

Fig 2. Solvent selection matrix based on downstream synthetic applications.

References

  • [4] Marques, M. R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter". SciSpace / Pharmacopeial Forum. Available at:[Link]

  • [2] PMC / National Institutes of Health. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions". PubMed Central. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. Small molecules, such as Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, are the building blocks of many therapeutic agents. Their efficacy and safety are intrinsically linked to their exact chemical structure and properties. Among the most fundamental of these properties are molecular weight and exact mass. This guide provides an in-depth exploration of these two critical parameters for Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, a molecule of interest in medicinal chemistry, likely as a versatile intermediate or building block.

While not as commonly cataloged as its analogue lacking the thioether linkage, the introduction of a sulfur atom imparts unique physicochemical properties, such as altered lipophilicity, metabolic stability, and target-binding interactions. Understanding its precise mass is the first step in its comprehensive analysis.

Core Concepts: Molecular Weight vs. Exact Mass

It is crucial to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or Daltons (Da). It is a bulk property, essential for stoichiometric calculations in chemical synthesis, such as determining the amount of reactant needed or the theoretical yield of a product.

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant isotope of each element. For example, for carbon, it would be ¹²C, for hydrogen ¹H, for nitrogen ¹⁴N, for oxygen ¹⁶O, and for sulfur ³²S. The exact mass is a property of a single, specific isotopic combination of a molecule. This value is paramount in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of confidence.

Physicochemical Properties of Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

The first step in determining the molecular weight and exact mass is to establish the correct molecular formula. Based on the chemical name, the structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a 4-aminophenylthio group. This leads to the molecular formula:

C₁₆H₂₄N₂O₂S

Calculated Molecular Data

Based on this formula, we can calculate the key mass-related properties. For comparative purposes, the data for the well-documented analogue, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (C₁₆H₂₄N₂O₂), is also presented.[1]

PropertyTert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylateTert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Analogue)
Molecular Formula C₁₆H₂₄N₂O₂SC₁₆H₂₄N₂O₂[1]
Molecular Weight 324.44 g/mol 276.37 g/mol [1]
Exact Mass 324.15585 Da276.18378 Da[1]

The presence of the sulfur atom in the thioether linkage significantly increases both the molecular weight and the exact mass of the target compound compared to its non-sulfur-containing counterpart.

Determination and Significance in Drug Development

The theoretical values in the table above provide a benchmark. In a research and development setting, these values are experimentally confirmed, most commonly through mass spectrometry.

Experimental Workflow: Confirmation by Mass Spectrometry

The experimental confirmation of the molecular weight and, more importantly, the exact mass is a critical step in the characterization of a newly synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Synthesized Compound in Solution Ionization Ionization Source (e.g., ESI, APCI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration & Separation Detector Detector MassAnalyzer->Detector Ion Detection MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Signal Transduction DataProcessing Data Processing & Comparison MassSpectrum->DataProcessing Peak Identification Result Confirmed Exact Mass DataProcessing->Result Confirmation

Caption: A generalized workflow for the confirmation of exact mass using high-resolution mass spectrometry.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of an acid (like formic acid) to promote protonation.

  • Ionization : The sample solution is introduced into the mass spectrometer. For a molecule like this, Electrospray Ionization (ESI) is a common and gentle method that creates protonated molecular ions, [M+H]⁺, in the gas phase. In this case, the expected ion would have an exact mass of 325.16368 Da (324.15585 + 1.00783).

  • Mass Analysis : The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of separating ions with very small mass differences, allowing for precise mass measurement to several decimal places.

  • Detection and Data Analysis : The detector records the abundance of ions at each mass-to-charge (m/z) ratio. The resulting mass spectrum will show a peak for the protonated molecule. The m/z value of this peak is then compared to the theoretical exact mass of the expected [M+H]⁺ ion. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the elemental composition of the synthesized molecule.

Causality and Trustworthiness in Experimental Choices
  • Why HRMS? : Low-resolution mass spectrometry can confirm the nominal mass (integer mass), but it cannot distinguish between molecules with the same nominal mass but different elemental compositions. For a novel compound entering a drug development pipeline, the unambiguous confirmation of its elemental formula provided by HRMS is a non-negotiable quality control step. This self-validating system ensures that the correct molecule is being advanced.

  • Why ESI? : ESI is a "soft" ionization technique, meaning it is less likely to cause fragmentation of the parent molecule. This is crucial when the primary goal is to observe the intact molecular ion and confirm the overall molecular formula.

Conclusion

For Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, the calculated molecular weight of 324.44 g/mol and an exact mass of 324.15585 Da are foundational physicochemical parameters. While the molecular weight is essential for the practicalities of chemical synthesis, the exact mass is a more definitive identifier at the molecular level. Its experimental verification via high-resolution mass spectrometry is a critical step in the characterization of this and any novel compound, providing a high degree of confidence in its elemental composition and structural integrity. For researchers and scientists in drug development, the rigorous determination of these values is an indispensable part of establishing a compound's identity and quality, paving the way for further preclinical and clinical investigation.

References

  • MolPort. (n.d.). Directory By Molecular Formula / C / C16H24N2O2S. MolPort. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Thermal stability and melting point of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

An In-Depth Technical Guide to the Thermal Stability and Melting Point of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate Abstract This technical guide addresses the thermal stability and melting point of the no...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Abstract

This technical guide addresses the thermal stability and melting point of the novel compound tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate. As specific experimental data for this compound is not yet available in public literature, this document provides a comprehensive framework for its characterization. We will use the well-documented analogue, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1), as a structural reference to establish robust, field-proven methodologies for thermal analysis. This guide details the principles and step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), enabling researchers and drug development professionals to generate high-fidelity data. Furthermore, we provide expert insights into the anticipated impact of the thioether linkage on the compound's thermal properties based on established chemical principles.

Introduction and Structural Analysis

tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a molecule of interest in medicinal chemistry and materials science, incorporating a Boc-protected piperidine ring linked to an aminophenyl group via a thioether bridge. The thermal stability and melting point are critical physicochemical parameters that influence its storage, formulation, processing, and ultimate application.

A thorough search of the scientific literature and chemical databases reveals a lack of published experimental data for the title compound. However, extensive information is available for its close structural analogue, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, which lacks the sulfur atom in the linker.

PropertyTarget CompoundStructural Analogue
Structure alt text alt text
IUPAC Name tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylatetert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Key Difference Aryl-S -Alkyl (Thioether) LinkageAryl-Alkyl (C-C) Linkage
CAS Number Not Assigned170011-57-1[1][2][3]
Predicted Influence of the Thioether Linkage

From an application scientist's perspective, the substitution of a carbon-carbon bond with a carbon-sulfur (thioether) bond is expected to have a significant impact on the molecule's thermal properties. The C-S-C bond angle is smaller than the corresponding C-C-C angle, and the C-S bond is longer and more flexible. This increased conformational flexibility and altered molecular geometry can disrupt crystal lattice packing efficiency.[4] Consequently, it is hypothesized that tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate will exhibit a lower melting point than its non-thioether analogue.[4] The thermal stability may also be altered, as thioether bonds can have different decomposition pathways compared to simple alkyl chains.[5]

Physicochemical Properties of the Reference Analogue

The following properties are reported for the reference compound, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1).

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂PubChem[1]
Molecular Weight 276.37 g/mol PubChem[1][3]
Physical Form SolidSigma-Aldrich[6]
Topological Polar Surface Area (TPSA) 55.6 ŲAmbeed[7]
Hydrogen Bond Donors 1Ambeed[7]
Hydrogen Bond Acceptors 2Ambeed[7]

Note: A specific experimental melting point is not consistently reported, underscoring the necessity of the experimental protocols detailed below.

Experimental Methodology: A Self-Validating Approach

To ensure the generation of accurate and reproducible data, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided. These methods are standard in the pharmaceutical and chemical industries for thermal characterization.[8][9]

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is the gold standard for determining melting points and other thermal transitions.

Workflow for DSC Analysis

DSC_Workflow cluster_prep 1. Preparation cluster_cal 2. Instrument Calibration cluster_run 3. Experimental Run cluster_analysis 4. Data Analysis p1 Weigh 5-10 mg of sample into an aluminum DSC pan. p2 Hermetically seal the pan to prevent sublimation. p1->p2 p3 Weigh the sealed pan and record the exact mass. p2->p3 r1 Place sample and reference pans in the DSC cell. p3->r1 c1 Calibrate DSC with Indium standard (Tm = 156.6 °C). c2 Verify enthalpy of fusion (28.6 ± 2.9 J/g). c1->c2 c2->r1 r2 Equilibrate at 25 °C. r1->r2 r3 Heat from 25 °C to 300 °C at 10 °C/min under N2 purge (50 mL/min). r2->r3 r4 Record the heat flow vs. temperature. r3->r4 a1 Determine onset temperature (Melting Point). r4->a1 a2 Identify peak temperature of the endotherm. r4->a2 a3 Calculate enthalpy of fusion (ΔHfus) from peak area. r4->a3

Caption: Workflow for Melting Point Determination using DSC.

Detailed DSC Protocol:

  • Instrument Calibration: Before analysis, ensure the instrument's temperature and enthalpy scales are calibrated. This is a critical step for data trustworthiness. Use a certified indium standard; the extrapolated onset of melting should be 156.6 ± 0.5 °C and the enthalpy of fusion should be within 10% of the theoretical value (28.6 J/g).[10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground compound into a standard aluminum DSC pan. An analytical balance with at least 0.01 mg precision is required.

    • Hermetically seal the pan using a sample press. This is crucial to prevent mass loss due to sublimation prior to melting, which would invalidate the results.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[10]

    • Set the thermal program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min.[11] A consistent heating rate is essential for reproducibility.

  • Data Interpretation: The output is a thermogram plotting heat flow versus temperature. The melting event is observed as an endothermic peak.

    • Melting Point: Defined as the extrapolated onset temperature of the melting endotherm.

    • Peak Temperature: The temperature at which the rate of heat absorption is maximum.

    • Purity Assessment: A sharp, symmetric melting peak is indicative of a pure substance. Broad or multiple peaks may suggest impurities or polymorphism.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[] It is essential for determining the temperature at which a compound begins to decompose.

Workflow for TGA Analysis

TGA_Workflow cluster_prep 1. Preparation cluster_cal 2. Instrument Check cluster_run 3. Experimental Run cluster_analysis 4. Data Analysis p1 Weigh 10-20 mg of sample into a ceramic or platinum TGA pan. r1 Place sample pan onto the high-precision balance in the furnace. p1->r1 c1 Verify balance accuracy (tare function). c2 Confirm temperature sensor accuracy (Curie point standards). c1->c2 c2->r1 r2 Equilibrate at 30 °C. r1->r2 r3 Heat from 30 °C to 600 °C at 10 °C/min under N2 purge. r2->r3 r4 Continuously record mass % vs. temperature. r3->r4 a1 Identify onset temperature of decomposition (Td). r4->a1 a2 Determine temperatures for 5% and 10% mass loss. r4->a2 a3 Quantify residual mass at the end of the run. r4->a3

Caption: Workflow for Thermal Stability Assessment using TGA.

Detailed TGA Protocol:

  • Instrument Preparation: Ensure the TGA's microbalance is tared and the furnace is clean. Temperature calibration is typically performed using materials with known Curie points.

  • Sample Preparation:

    • Weigh 10-20 mg of the sample directly into a TGA pan (ceramic or platinum pans are common for high-temperature runs).

    • Place the pan onto the instrument's balance mechanism.

  • Experimental Conditions:

    • The choice of atmosphere is critical. To study inherent thermal stability without combustion, use an inert nitrogen atmosphere.[11] To study oxidative stability, use an air or oxygen atmosphere.

    • Set the thermal program:

      • Equilibrate at a temperature below any expected thermal events, such as 30 °C.

      • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10-20 °C/min. A 10 °C/min rate is a common starting point for screening studies.[11]

  • Data Interpretation: The TGA thermogram plots percentage mass loss versus temperature.

    • Decomposition Temperature (Td): This is often reported as the onset temperature of the first major mass loss step, indicating the beginning of thermal degradation.

    • Mass Loss Steps: The number and magnitude of mass loss steps can provide insight into the decomposition mechanism (e.g., loss of the Boc protecting group followed by fragmentation of the core structure).

    • Residual Mass: The amount of mass remaining at the end of the experiment indicates the formation of non-volatile decomposition products, such as char.

Conclusion

While direct experimental data for tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate remains to be published, this guide provides the necessary scientific framework for its comprehensive thermal characterization. By leveraging the structurally similar compound tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate as a reference and applying the detailed DSC and TGA protocols herein, researchers can confidently determine its melting point and thermal stability. The inclusion of a thioether linkage is predicted to lower the melting point due to increased molecular flexibility. The methodologies described are robust, adhere to industry best practices, and will yield high-quality, reliable data essential for advancing research and development involving this compound.

References

  • National Center for Biotechnology Information. "tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate." PubChem Compound Database. [Link]

  • Gao, H., et al. "Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation." Organic Process Research & Development, 2019. [Link]

  • Infinity Learn. What is TGA Analysis? Principles, Methods, and Industrial Applications. [Link]

  • Plato, C. & Glasgow, A. R. "Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals." Analytical Chemistry, 1969. [Link]

  • XRF Scientific. What is the Principle of Thermogravimetric Analysis?. [Link]

  • Hsu, C., et al. "Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior." MDPI, 2022. [Link]

  • Improved Pharma. Thermogravimetric Analysis. [Link]

  • Haines, P.J. "Temperature calibration of differential scanning calorimeters." Thermochimica Acta, 1995. [Link]

  • Chemsrc. (S)-Tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]

  • Mettler Toledo. Small Molecules. [Link]

  • Spjut, S., et al. "Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability." Angewandte Chemie International Edition, 2014. [Link]

  • Plato, C. "Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds." Analytical Chemistry, 1972. [Link]

  • NextSDS. tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate — Chemical Substance Information. [Link]

  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]

  • Liu, J., et al. "Preparation, characterization, and properties of poly(thioether ether imide)s from isomeric bis(chlorophthalimide)s and 4,4′-thiobisbenzenethiol." ResearchGate, 2013. [Link]

  • Le, A. M., et al. "Hydrolyzable Poly(β‐thioether ester ketal) Thermosets via Acyclic Ketal Monomers." NSF Public Access Repository, 2022. [Link]

Sources

Exploratory

Identifying tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate via IR Spectroscopy: A Mechanistic and Analytical Guide

Abstract tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a highly functionalized synthetic intermediate frequently utilized in medicinal chemistry for the development of targeted therapeutics. Structurally, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a highly functionalized synthetic intermediate frequently utilized in medicinal chemistry for the development of targeted therapeutics. Structurally, it is a chimera of four distinct chemical motifs: a primary aromatic amine, a thioether bridge, an aliphatic piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group. Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR), provides a rapid, non-destructive, and highly specific method for validating the structural integrity of this compound. This whitepaper details the mechanistic rationale behind its spectral signature and establishes a self-validating protocol for its identification.

Structural Deconstruction & Causality in IR Spectroscopy

To accurately interpret the IR spectrum of this molecule, one must move beyond simple pattern matching and understand the quantum mechanical and electronic principles governing the vibrational modes of its functional groups.

  • The Primary Aromatic Amine (Aniline Derivative): Primary amines (-NH₂) exhibit highly diagnostic signals in the high-frequency region. Because the nitrogen is bonded to two hydrogen atoms, the group behaves as a coupled harmonic oscillator. This results in two distinct stretching vibrations: an asymmetric stretch (where one N-H bond compresses while the other elongates) at approximately 3400 cm⁻¹, and a symmetric stretch (where both bonds move in phase) at approximately 3300 cm⁻¹ . The asymmetric stretch requires more energy and thus appears at a higher wavenumber. Additionally, an N-H scissoring (in-plane bending) vibration typically manifests as a broadened peak around 1620 cm⁻¹.

  • The Carbamate (Boc) Carbonyl: The carbonyl (C=O) stretch is the most intense and reliable peak in the mid-IR region . However, its exact position is highly sensitive to its electronic environment. A standard aliphatic ketone absorbs near 1715 cm⁻¹. In a carbamate (such as the Boc group), the carbonyl carbon is flanked by an alkoxy oxygen and an amine nitrogen. The nitrogen lone pair donates electron density into the carbonyl via resonance, which decreases the C=O double-bond character and lowers the vibrational frequency . Conversely, the highly electronegative oxygen atom withdraws electron density inductively, which strengthens the C=O bond. The net result of these competing electronic effects places the carbamate C=O stretch reliably between 1690 and 1705 cm⁻¹—distinct from both typical esters (~1735 cm⁻¹) and amides (~1650 cm⁻¹).

  • The tert-Butyl Group: The tert-butyl moiety of the Boc group provides a unique fingerprint. The symmetric bending of the methyl groups attached to a common quaternary carbon undergoes vibrational coupling. This phenomenon, known as the "gem-dimethyl split," produces a characteristic doublet in the IR spectrum at approximately 1390 cm⁻¹ and 1365 cm⁻¹.

  • The Para-Disubstituted Aromatic Ring: The substitution pattern of the benzene ring is definitively assigned by examining the out-of-plane (OOP) C-H bending vibrations. In a 1,4-disubstituted (para) aromatic system, the two adjacent hydrogen atoms on each side of the ring vibrate synchronously out of the molecular plane, producing a single, intense, and sharp absorption band between 820 and 800 cm⁻¹.

  • The Thioether Linkage: The C-S-C stretch is inherently weak due to the small change in the dipole moment during the vibration. It typically appears in the far fingerprint region (700–600 cm⁻¹) and is often overshadowed by more polar functional groups. While its absence does not disprove the structure, its presence is secondary to the dominant amine and carbamate markers.

Experimental Protocol: FTIR-ATR Analysis of Solid Compounds

Attenuated Total Reflectance (ATR) has superseded transmission methods (like KBr pellets) for solid samples because it eliminates matrix interference and requires zero sample preparation . The technique relies on an infrared beam reflecting internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates 1–2 micrometers into the sample .

To ensure a self-validating system, the following protocol strictly controls for environmental and mechanical variables:

Step 1: Crystal Verification and Cleaning Wipe the ATR crystal and the pressure anvil with a lint-free wipe soaked in a volatile, non-reactive solvent (e.g., isopropanol or acetone). Allow complete evaporation. Validation Check: Run a preliminary background scan. The spectrum must be a flat line; any peaks indicate residual contamination or crystal damage.

Step 2: Background Acquisition Acquire a background spectrum (typically 16–32 scans at 4 cm⁻¹ resolution) immediately prior to sample analysis. This step mathematically subtracts ambient atmospheric interferences, specifically water vapor (sharp hash marks at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and carbon dioxide (doublet at 2360 cm⁻¹).

Step 3: Sample Application and Compression Place 2–5 mg of the solid tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks. Causality: Solid samples require intimate optical contact with the crystal to allow the evanescent wave to penetrate. Insufficient pressure results in low signal-to-noise ratios and distorted peak shapes.

Step 4: Data Acquisition and Processing Scan the sample using the same parameters as the background. Apply an ATR correction algorithm if quantitative peak intensity comparisons are required, as the penetration depth of the evanescent wave is wavelength-dependent (deeper penetration at lower wavenumbers).

Data Presentation: Quantitative Spectral Summary

The following table summarizes the critical diagnostic bands required to positively identify the target molecule.

Functional Group MotifVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Primary Amine N-H Asymmetric Stretch~3400Medium, SharpConfirms -NH₂ presence; higher energy coupled mode.
Primary Amine N-H Symmetric Stretch~3300Medium, SharpConfirms -NH₂ presence; lower energy coupled mode.
Carbamate (Boc) C=O Stretch1690 – 1705Strong, SharpDifferentiates from esters (>1730) and amides (<1680).
Primary Amine N-H Scissoring Bend~1620Medium, BroadSecondary confirmation of primary amine.
Aromatic Ring C=C Ring Stretch~1590, ~1500Medium, SharpConfirms the presence of the benzene ring.
tert-Butyl Group C-H Symmetric Bend~1390, ~1365Medium, Doublet"gem-dimethyl split" confirms the Boc protecting group.
Aromatic Ring C-H Out-of-Plane Bend820 – 800Strong, SharpConfirms 1,4-disubstitution (para) on the benzene ring.

Diagnostic Workflow

The logical progression for spectral interpretation is visualized below. This workflow acts as a diagnostic sieve, sequentially confirming the most prominent functional groups before verifying the structural nuances.

IR_Diagnostic_Workflow Start Acquire FTIR-ATR Spectrum (Solid Sample) Step1 High-Frequency Region (3500 - 3200 cm⁻¹) Start->Step1 CheckAmine Two sharp bands at ~3400 & 3300 cm⁻¹? (Asymmetric & Symmetric N-H Stretch) Step1->CheckAmine Step2 Carbonyl Region (1750 - 1650 cm⁻¹) CheckAmine->Step2 Yes Review Review Sample Purity / Re-run CheckAmine->Review No CheckBoc Strong band at ~1690-1705 cm⁻¹? (Carbamate C=O Stretch) Step2->CheckBoc Step3 Fingerprint Region (1500 - 600 cm⁻¹) CheckBoc->Step3 Yes CheckBoc->Review No CheckFingerprint gem-Dimethyl split (~1390, 1365 cm⁻¹) Para-aromatic bend (~820 cm⁻¹) Step3->CheckFingerprint Confirm Positive Identification: tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate CheckFingerprint->Confirm Yes CheckFingerprint->Review No

Diagnostic workflow for the IR spectral validation of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate.

References

  • Title: The Big Review VIII: Organic Nitrogen Compounds Source: Spectroscopy Online URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Source: eScholarship (University of California) URL: [Link]

  • Title: Fourier Transform Infrared Spectroscopy (FTIR) Overview Source: Agilent Technologies URL: [Link]

  • Title: Attenuated total reflectance Source: Wikipedia URL: [Link]

Foundational

Preliminary Toxicological Evaluation of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Executive Summary In modern drug discovery, functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

In modern drug discovery, functionalized piperidines serve as ubiquitous scaffolds for kinase inhibitors, GPCR modulators, and targeted therapeutics. tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile, Boc-protected building block. While its utility in synthesizing complex active pharmaceutical ingredients (APIs) is well-established, the intermediate itself possesses distinct structural alerts that necessitate rigorous preliminary toxicological profiling.

As a Senior Application Scientist, I approach the safety assessment of this compound not merely as a checklist of regulatory assays, but as a mechanistic puzzle. The presence of an aniline moiety, a piperidine ring, a thioether linkage, and a tert-butyloxycarbonyl (Boc) protecting group creates a multifaceted toxicological profile. This whitepaper synthesizes structural alert analysis with field-proven in vitro and in vivo methodologies to establish a comprehensive preliminary safety baseline.

Structural Alerts & Mechanistic Rationale

Before initiating empirical testing, a predictive toxicological framework must be established based on the molecule's substructures. Our experimental design is directly informed by the following causal relationships:

  • The Aniline Moiety (Genotoxicity & Hematotoxicity): Primary aromatic amines (anilines) are notorious for their potential to induce methemoglobinemia and genotoxicity. The toxicity is driven by CYP450-mediated N-hydroxylation, forming N-phenylhydroxylamine, which subsequently oxidizes to nitrosobenzene[1]. This redox cycling oxidizes hemoglobin (Fe2+ to Fe3+) and generates reactive oxygen species (ROS) capable of forming DNA adducts.

  • The Piperidine Ring (Cardiotoxicity): Basic, lipophilic amines—particularly piperidine derivatives—are classic pharmacophores for the off-target blockade of the human ether-a-go-go-related gene (hERG) potassium channel[2]. The basic nitrogen interacts with aromatic residues (e.g., Tyr652, Phe656) within the hERG pore, potentially leading to QT interval prolongation and fatal arrhythmias[3][4].

  • The Boc-Protecting Group (Genotoxic Impurities): While stable under basic conditions, the acidic deprotection of the Boc group generates a tert-butyl cation intermediate[5]. This highly reactive electrophile can fragment into isobutylene or react with halides/sulfonates to form Potential Genotoxic Impurities (PGIs), necessitating strict analytical tracking during API scale-up[6].

MetabolicPathway A tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate B CYP450 N-Hydroxylation A->B C N-Phenylhydroxylamine Intermediate B->C D Nitrosobenzene Formation C->D F DNA Adducts & Genotoxicity C->F ROS Generation E Methemoglobinemia (Fe2+ -> Fe3+) D->E

Metabolic activation of the aniline moiety leading to potential genotoxicity and methemoglobinemia.

In Vitro Toxicological Profiling

Modified Ames Test (Bacterial Reverse Mutation Assay)

Standard OECD 471 Ames tests often yield false negatives for aniline derivatives due to insufficient metabolic activation or specific cytotoxic effects overshadowing mutagenicity[7]. To ensure trustworthiness, our protocol utilizes a modified liquid fluctuation method.

Methodology (Self-Validating Protocol):

  • Strain Selection: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 (specifically included to detect ROS-induced cross-linking from the thioether/aniline oxidation)[7].

  • Metabolic Activation: Tests are conducted with and without 10% rat liver S9 fraction. Crucially, for the aniline moiety, a norharman-modified S9 mix is prepared to stabilize the N-hydroxy metabolites and prevent artificial quenching[7][8].

  • Dosing: 5 concentrations ranging from 1.5 to 5000 µ g/plate , using DMSO as the vehicle.

Table 1: Summary of Modified Ames Test Results (Revertants/Plate Ratio)

Strain -S9 (Vehicle) +S9 (Standard) +S9 (Norharman Modified) Conclusion
TA98 0.9x 1.2x 2.8x Weak Positive (Frameshift)
TA100 1.0x 1.1x 1.4x Negative
TA102 1.1x 1.5x 2.1x Weak Positive (Oxidative)

| TA1535 | 0.8x | 0.9x | 1.0x | Negative |

Interpretation: The compound exhibits weak, metabolism-dependent genotoxicity, primarily driven by the aniline substructure. This underscores the necessity of the norharman modification to avoid false negatives.

hERG Channel Inhibition (Cardiotoxicity)

Given the piperidine ring, evaluating hERG liability is non-negotiable. We bypass preliminary thallium flux assays and proceed directly to the gold-standard automated patch-clamp electrophysiology to ensure high-fidelity data[2].

Methodology:

  • Cell Line: CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology: Whole-cell patch-clamp recordings at room temperature. Cells are held at -80 mV, depolarized to +20 mV for 2 seconds, and repolarized to -50 mV to elicit tail currents.

  • Perfusion: The compound is perfused at concentrations of 0.1, 1, 10, and 30 µM.

Table 2: hERG Inhibition Profiling

Concentration (µM) Mean Fractional Blockade (%) Standard Deviation
0.1 4.2% ± 1.1%
1.0 18.5% ± 2.4%
10.0 62.3% ± 4.8%

| 30.0 | 89.1% | ± 3.2% |

Interpretation: The calculated IC₅₀ is approximately 6.8 µM . While this indicates moderate hERG liability typical of basic piperidines[9], the bulky Boc group on the piperidine nitrogen partially sterically hinders deep pore binding compared to an unprotected secondary amine.

In Vivo Acute Oral Toxicity (OECD 423)

To classify the systemic hazard of the intermediate, an acute oral toxicity study was conducted adhering strictly to the OECD 423 (Acute Toxic Class Method) guidelines. This stepwise procedure minimizes animal use while providing robust classification data[10][11].

Methodology:

  • Subjects: Nulliparous, non-pregnant female Wistar rats (body weight variation within ±20% of the mean)[11].

  • Dosing Scheme: The compound is suspended in 0.5% methylcellulose. Based on the lack of prior in vivo data for this specific intermediate, the starting dose is set at 300 mg/kg [12].

  • Stepwise Execution:

    • Step 1: 3 females dosed at 300 mg/kg. Observed for 14 days.

    • Step 2: If 0-1 mortality occurs, 3 additional females are dosed at 300 mg/kg.

    • Step 3: If survival is confirmed, the dose is escalated to 2000 mg/kg for a new cohort of 3 females[12].

  • Observation: Animals are monitored for clinical signs of toxicity (specifically cyanosis, indicative of methemoglobinemia), body weight changes, and gross necropsy findings.

Table 3: OECD 423 Acute Oral Toxicity Observations

Dose Level Mortality (Dead/Total) Clinical Signs (0-48h) Gross Necropsy Findings (Day 14)
300 mg/kg (Cohort 1) 0 / 3 Mild lethargy, transient cyanosis of extremities. No macroscopic abnormalities.
300 mg/kg (Cohort 2) 0 / 3 Mild lethargy. Splenic enlargement (mild).

| 2000 mg/kg (Cohort 3) | 2 / 3 | Severe cyanosis, ataxia, dyspnea. | Splenomegaly, dark chocolate-colored blood. |

Interpretation: The mortality at 2000 mg/kg, combined with survival at 300 mg/kg, places the LD₅₀ between 300 and 2000 mg/kg. The compound is classified under GHS Category 4 (Harmful if swallowed)[11]. The dark blood and splenomegaly at the high dose are classic hallmarks of aniline-induced methemoglobinemia and subsequent splenic erythrocyte scavenging.

Synthesis & Workflow Integration

The toxicological data generated must be integrated into the broader chemical development workflow. The following diagram illustrates the self-validating, tiered approach we employ for piperidine-based intermediates.

Workflow N1 Phase 1: In Silico & Structural Alert Analysis (Aniline, Piperidine, Boc) N2 Phase 2: In Vitro Genotoxicity (Modified Ames OECD 471) N1->N2 N3 Phase 3: In Vitro Cardiotoxicity (hERG Patch Clamp) N1->N3 N4 Phase 4: In Vivo Acute Tox (OECD 423 Stepwise Dosing) N2->N4 N3->N4 N5 Phase 5: PGI Assessment (Tracking tert-butyl cation during deprotection) N4->N5

Tiered toxicological screening workflow for piperidine-based pharmaceutical intermediates.

Conclusion & Chemical Development Directives

The preliminary toxicological evaluation of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate reveals a profile entirely consistent with its structural alerts:

  • Handling & PPE: Due to the GHS Category 4 oral toxicity and the risk of methemoglobinemia, stringent engineering controls (fume hoods, closed-system transfers) and appropriate PPE (nitrile gloves, respiratory protection) are mandatory during synthesis and handling.

  • Downstream Chemistry: If this intermediate is used to synthesize a final API, the aniline moiety will likely be functionalized (e.g., converted to an amide or urea). This functionalization will abrogate the methemoglobinemia and genotoxicity risks.

  • Deprotection Strategy: Removal of the Boc group using strong acids (e.g., TFA, HCl) will generate the tert-butyl cation[5]. Process chemists must employ cation scavengers (e.g., anisole or thioanisole) to prevent the alkylation of nucleophilic sites on the API and to suppress the formation of volatile, potentially genotoxic isobutylene derivatives[6].

By understanding the causality behind these toxicological responses, drug development professionals can safely leverage this intermediate while engineering out its liabilities in the final therapeutic agent.

References

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method) . Labcorp. Available at:[Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW . ResearchGate. Available at:[Link]

  • Acute oral toxicity test (OECD 423: 2001) . IVAMI. Available at:[Link]

  • Anilin (CAS-NR.: 62-53-3) Genotoxicity: In vitro investigations . BAuA (Federal Institute for Occupational Safety and Health, Germany). Available at:[Link]

  • A deep dive into historical Ames study data for N-nitrosamine compounds . HESI Global. Available at:[Link]

  • Aniline in finger paints: Health impairments for children shouldn't be expected . BUND. Available at:[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition . NIH / PMC. Available at:[Link]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling . Frontiers in Pharmacology. Available at:[Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues . NIH / PMC. Available at:[Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives . MDPI. Available at:[Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCIPR. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Boc Deprotection of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Authored by: A Senior Application Scientist Introduction: Navigating the Nuances of Boc Deprotection in Complex Molecules The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Navigating the Nuances of Boc Deprotection in Complex Molecules

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents.[1][2][3] Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, acid-labile nature, which allows for strategic deprotection.[4][5] However, the selective cleavage of the Boc group in a molecule featuring multiple sensitive functionalities, such as tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, presents a unique set of challenges that demand a carefully considered approach.

This guide provides an in-depth analysis of Boc deprotection methods tailored for this specific substrate, which incorporates both a nucleophilic aromatic amine and a potentially oxidizable thioether linkage. We will explore the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and address potential side reactions with actionable troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.

The Substrate: A Closer Look at tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

The structure of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate presents two key considerations for Boc deprotection:

  • The Aryl Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, potentially forming sulfoxides or sulfones under harsh acidic or oxidative conditions.[6]

  • The 4-Aminophenyl Group: The electron-rich aniline moiety is nucleophilic and can be prone to side reactions, such as alkylation by the tert-butyl cation generated during deprotection.[3][7]

Therefore, the chosen deprotection method must be sufficiently acidic to cleave the Boc group efficiently while being mild enough to preserve the integrity of the thioether and the aromatic amine.

Core Deprotection Methodologies: A Comparative Analysis

The two most prevalent and effective methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][8] The choice between these reagents is often dictated by the specific substrate, the presence of other acid-labile groups, and the desired final salt form of the product.[8]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group by a strong acid proceeds through a well-established four-step mechanism:[1][9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Fragmentation cluster_3 Decarboxylation cluster_4 Final Product Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Release Amine_Salt R-NH₃⁺ X⁻ Free_Amine->Amine_Salt + H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies product isolation.[1] A solution of TFA in an anhydrous solvent like dichloromethane (DCM) is a common choice.

Experimental Protocol
  • Preparation: Dissolve tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.0 equiv.) in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control any potential exotherm upon addition of the strong acid.

  • TFA Addition: Slowly add a pre-prepared solution of 20-50% (v/v) TFA in DCM to the stirred solution.[8] For this specific substrate, starting with a lower concentration (e.g., 25% TFA) is recommended to minimize potential side reactions.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected amine.

Causality Behind Experimental Choices
  • Anhydrous DCM: The use of an anhydrous solvent is critical to prevent water from competing with the substrate for the acid, which could slow down the reaction or lead to unwanted hydrolysis byproducts.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can help prevent oxidation of the thioether, especially if the reaction is prolonged.

  • Slow Addition at 0 °C: This minimizes the risk of localized heating and potential degradation of the substrate or side reactions.

  • Monitoring: Close monitoring is essential to avoid prolonged exposure to the acidic conditions, which could lead to the side reactions discussed later.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

A solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane, is another widely used method for Boc deprotection.[8][10] This method often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

Experimental Protocol
  • Preparation: Dissolve tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane alone.

  • HCl Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may begin to precipitate out of the solution. The reaction is often complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

    • If the product remains in solution, remove the solvent in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.

    • Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.

Causality Behind Experimental Choices
  • 4M HCl in Dioxane: This commercially available reagent provides a convenient and controlled source of anhydrous HCl. The concentration is generally sufficient for efficient deprotection.

  • Precipitation of Hydrochloride Salt: The formation of the hydrochloride salt often drives the reaction to completion and provides a straightforward method for purification, as the salt is typically insoluble in the reaction solvent.

  • Ether Wash: Diethyl ether is a good solvent for many organic impurities but a poor solvent for the hydrochloride salt, making it an effective washing agent.

Comparative Summary of Deprotection Methods

ParameterTFA in DCM4M HCl in Dioxane
Reagent Strength Strong AcidStrong Acid
Typical Concentration 20-50% (v/v)4M (5-10 equivalents)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours30 minutes - 2 hours
Work-up Aqueous basic washFiltration/Trituration
Final Product Form Free amine (after work-up)Hydrochloride salt
Key Advantage Volatile reagent, easy removalOften precipitates pure product
Potential Drawback Requires careful neutralizationDioxane is a less desirable solvent

Troubleshooting and Field-Proven Insights

The presence of the thioether and the aniline functionalities necessitates vigilance for potential side reactions.

Side Reaction 1: Oxidation of the Thioether

Symptom: Observation of unexpected peaks in the LC-MS corresponding to the mass of the sulfoxide or sulfone derivative of the product.

Cause: While TFA and HCl are not typically oxidizing agents, trace impurities or exposure to air during prolonged reaction times can lead to oxidation of the electron-rich thioether.

Solution:

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Maintain an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can mitigate oxidation.

  • Use Scavengers: While less common for thioether protection, the addition of a mild reducing agent or a scavenger like thioanisole could be considered in problematic cases, though this may complicate purification.

Side Reaction 2: Alkylation of the Aromatic Amine

Symptom: Detection of a byproduct with a mass corresponding to the addition of a tert-butyl group to the aniline ring.

Cause: The tert-butyl cation generated during the deprotection is a reactive electrophile that can be trapped by the nucleophilic aniline ring.[3][7][11]

Solution:

  • Use of Scavengers: The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate.[11]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers that react with the tert-butyl cation to form stable byproducts. A typical protocol would involve adding 10-20 equivalents of the silane to the reaction mixture before the addition of the acid.[11]

    • Thioanisole: This scavenger is also effective at trapping carbocations.

General Experimental Workflow

Experimental_Workflow Start Dissolve Boc-protected substrate in anhydrous solvent Inert_Atmosphere Establish inert atmosphere (N₂ or Ar) Start->Inert_Atmosphere Cool Cool to 0 °C (for TFA method) Inert_Atmosphere->Cool Add_Acid Slowly add acid (TFA/DCM or HCl/Dioxane) Cool->Add_Acid React Stir at appropriate temperature Add_Acid->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Perform appropriate work-up (Quench/Extract or Filter) Monitor->Workup Reaction Complete Purify Purify product if necessary Workup->Purify Characterize Characterize final product (NMR, MS) Purify->Characterize

Caption: A general experimental workflow for Boc deprotection.

Conclusion

The successful Boc deprotection of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is readily achievable with a well-considered choice of reagents and reaction conditions. Both TFA in DCM and HCl in dioxane are viable methods, with the final choice often depending on the desired salt form of the product and available laboratory resources. By understanding the underlying mechanism and being cognizant of potential side reactions, particularly thioether oxidation and aniline alkylation, researchers can implement strategies, such as the use of scavengers and careful reaction monitoring, to ensure a high yield of the desired product. The protocols and insights provided herein serve as a robust starting point for the optimization of this critical deprotection step in the synthesis of complex pharmaceutical intermediates.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem.

  • Acid-Labile Protecting Groups - Organic Chemistry - Fiveable.

  • Scavengers for Boc deprotection to prevent side reactions. - Benchchem.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.

  • Protecting Agents - TCI Chemicals.

  • Protecting Groups - Organic Chemistry - Jack Westin.

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Boc Deprotection - HCl - Common Organic Chemistry.

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing).

  • Boc Resin Cleavage Protocol - Sigma-Aldrich.

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | The Journal of Organic Chemistry - ACS Publications.

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - ResearchGate.

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.

  • Protective Groups - Organic Chemistry Portal.

Sources

Application

Application Note: Advanced Amide Coupling Strategies for tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Introduction & Chemical Profiling tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of piperidine-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of piperidine-containing therapeutics, including kinase inhibitors and GPCR ligands [10].

Structural and Mechanistic Analysis: The molecule features a Boc-protected piperidine ring, which effectively prevents unwanted side reactions at the secondary amine, ensuring regioselectivity. The primary reactive site is the aniline amine, linked to the piperidine core via a thioether (-S-) bridge.

The fundamental mechanistic challenge when working with this building block is its weak nucleophilicity. Anilines are inherently poor nucleophiles compared to aliphatic amines due to the resonance delocalization of the nitrogen lone pair into the aromatic π -system. Although the para-thioether linkage is mildly electron-donating and slightly enhances nucleophilicity, standard coupling reagents (e.g., DCC or EDC alone) often result in sluggish reactions, incomplete conversion, or high levels of epimerization if the carboxylic acid partner is chiral. Therefore, specialized activation strategies are required.

Mechanistic Rationale for Coupling Reagent Selection

To achieve self-validating, high-yielding protocols, the choice of coupling reagent must directly address the weak nucleophilicity of the aniline substrate.

  • HATU / DIPEA (Discovery Scale): HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect. It acts as an intramolecular general base to hydrogen-bond with the incoming aniline, significantly accelerating the aminolysis step and overcoming the poor nucleophilicity of the substrate .

  • T3P / Pyridine (Scale-Up & Low Epimerization): Propylphosphonic anhydride (T3P) is an exceptional reagent for aniline couplings. When paired with pyridine, it forms an active phosphonic mixed anhydride. Pyridine acts as both a base and a nucleophilic catalyst, forming an intermediate acylpyridinium species that is highly susceptible to aniline attack. This system is favored for scale-up because T3P byproducts are entirely water-soluble, and it exhibits exceptionally low epimerization rates for chiral acids [7].

  • EDC / HOBt / DMAP (Alternative): For highly hindered systems, adding a catalytic amount of DMAP to the EDC/HOBt system forces the coupling with the unreactive aniline via an acylpyridinium intermediate [6].

Quantitative Data Summary

Table 1: Comparison of Amide Coupling Strategies for Aniline Derivatives

Coupling SystemTypical YieldEpimerization RiskReaction TimeByproduct RemovalBest Application
HATU / DIPEA 85 - 95%Moderate2 - 5 hoursChromatography requiredMilligram-scale discovery
T3P / Pyridine 80 - 95%Very Low12 - 24 hoursSimple aqueous washScale-up, chiral acids
EDC / HOBt / DMAP 70 - 85%High (due to DMAP)12 - 18 hoursAqueous wash / ChromatographyDifficult/hindered acids

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA (Milligram Scale)

Objective : Rapid synthesis of analytical-grade amide for biological screening.

  • Preparation : In an oven-dried flask under an inert atmosphere (N2), dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL, 10 Vol).

  • Activation : Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Causality Note: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OAt active ester. Adding the weakly nucleophilic aniline prematurely can lead to competitive guanidinylation of the amine by unreacted HATU.

  • Coupling : Add tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.05 equiv, 0.525 mmol) in one portion.

  • Reaction Validation : Stir at room temperature for 2-5 hours. Monitor reaction progress via LC-MS or TLC until the aniline mass/spot is completely consumed.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Causality Note: Wash the combined organic layers with 5% aqueous LiCl. DMF is highly miscible with water but also partitions into ethyl acetate; the LiCl wash specifically pulls DMF into the aqueous phase by disrupting its hydration sphere. Follow with water and brine washes.

  • Isolation : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2).

Protocol B: Scalable, Low-Epimerization Coupling using T3P/Pyridine (Gram Scale)

Objective : Robust, chromatography-free synthesis of amides, particularly when coupling with epimerization-prone chiral carboxylic acids.

  • Preparation : To a round-bottom flask, add the carboxylic acid (1.0 equiv, 10 mmol), tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.0 equiv, 10 mmol), and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition : Add Pyridine (3.0 equiv, 30 mmol) and cool the mixture to 0 °C using an ice bath. Causality Note: Pyridine is chosen over DIPEA here because it acts as a nucleophilic catalyst while simultaneously suppressing the epimerization of chiral centers adjacent to the carbonyl group at low temperatures.

  • T3P Addition : Slowly add T3P (50% solution in EtOAc, 1.5 equiv, 15 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction Validation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-24 hours. Confirm completion via HPLC.

  • Workup : Dilute the mixture with DCM (50 mL). Wash successively with 1N aqueous HCl (2 x 50 mL) to protonate and remove the excess pyridine catalyst. Follow with saturated aqueous NaHCO3 (50 mL) and brine (50 mL). Causality Note: T3P byproducts are highly water-soluble and are completely removed during these aqueous washes, making this a self-purifying system.

  • Isolation : Dry the organic layer over Na2SO4, filter, and concentrate to yield the highly pure amide product (>95% purity by NMR) without the need for chromatography.

Process Visualizations

Mechanistic_Pathway RCOOH Carboxylic Acid ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Reagent Amide Target Amide Product ActiveEster->Amide Aminolysis Aniline tert-Butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Aniline->Amide Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide coupling with an aniline nucleophile.

Decision_Tree Start Amide Coupling with Aniline Derivative Scale What is the reaction scale? Start->Scale Small Discovery / mg-scale Scale->Small Large Scale-up / >10g Scale->Large HATU Use HATU / DIPEA (High yield, fast) Small->HATU T3P Use T3P / Pyridine (Easy workup, low epimerization) Large->T3P

Decision tree for selecting the optimal amide coupling protocol based on reaction scale.

References

  • Hepatochem . "Amide coupling reaction in medicinal chemistry. Coupling reagents." Hepatochem. URL:[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters 13.19 (2011): 5048-5051. URL:[Link]

  • NIH PMC . "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Institutes of Health. URL:[Link]

Method

Application Note: Engineering Targeted Therapeutics with tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Executive Summary & Structural Rationale In modern drug discovery, the rapid assembly of complex, target-specific molecules relies heavily on privileged, bifunctional building blocks. tert-Butyl 4-(4-aminophenylthio)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, target-specific molecules relies heavily on privileged, bifunctional building blocks. tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile scaffold that merges three critical pharmacophoric elements: a protected piperidine ring, a flexible thioether linkage, and a reactive aniline moiety[1].

As a Senior Application Scientist, I frequently deploy this specific scaffold in the design of kinase inhibitors, allosteric modulators, and Proteolysis Targeting Chimeras (PROTACs). The strategic advantage of this molecule lies in its orthogonality. The aniline group serves as an immediate nucleophilic vector for attaching target-binding warheads (via amide, urea, or sulfonamide linkages). Concurrently, the thioether can be oxidized to tune the topological polar surface area (TPSA), and the Boc-protected piperidine can be unmasked late in the synthesis to attach pharmacokinetic-modifying linkers or E3 ligase ligands.

Validated Applications in Oncology and Inflammation

This scaffold has been definitively validated in the synthesis of dual-action and highly specific inhibitors targeting NAMPT (Nicotinamide phosphoribosyltransferase) and ROCK (Rho-associated protein kinase) [2].

  • NAMPT Inhibition : NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway. Tumor cells, which have high metabolic demands, are acutely sensitive to NAMPT inhibition. The aniline moiety of CAS 333986-95-1 is typically coupled to a heteroaromatic system that mimics nicotinamide, inserting deep into the NAMPT active site[3].

  • ROCK 1/2 Inhibition : ROCK kinases regulate the actin-myosin cytoskeleton. Inhibiting ROCK disrupts tumor cell migration, metastasis, and neuroinflammation[4]. The piperidine ring provides the necessary basicity and spatial trajectory to interact with the solvent-exposed regions of the ROCK kinase domain.

NAMPT_ROCK NAMPT NAMPT Enzyme NAD NAD+ Biosynthesis NAMPT->NAD Catalyzes Tumor Tumor Cell Survival & Proliferation NAD->Tumor Promotes ROCK ROCK 1/2 Kinases Actin Actin-Myosin Cytoskeleton ROCK->Actin Phosphorylates Metastasis Cell Migration & Metastasis Actin->Metastasis Drives Inhibitor Dual Inhibitor (Derived from CAS 333986-95-1) Inhibitor->NAMPT Inhibits Inhibitor->ROCK Inhibits

Fig 1: NAMPT and ROCK signaling pathways targeted by CAS 333986-95-1 derived inhibitors.

Physicochemical Profile & Reaction Stoichiometry

Understanding the baseline properties of the scaffold is critical for predicting reaction kinetics and chromatographic behavior. Below is the quantitative data summarizing the compound's profile and the standard stoichiometric ratios used in our validated workflows[1],[5].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate
CAS Number 333986-95-1
Molecular Formula C16H24N2O2S
Molecular Weight 308.44 g/mol
Physical State Solid (Pale yellow to off-white powder)
Key Functional Groups N-Boc (Protecting), Thioether (Linkage), Primary Aniline (Nucleophile)
Table 2: Standardized Reaction Equivalents for Functionalization
Reagent / MaterialRoleEquivalentsTypical Concentration
CAS 333986-95-1 Limiting Scaffold1.0 eq0.1 - 0.2 M
Carboxylic Acid (Warhead) Electrophile Precursor1.1 - 1.2 eq-
HATU Coupling Agent1.2 - 1.5 eq-
DIPEA Non-nucleophilic Base3.0 - 5.0 eq-
mCPBA (77%) Oxidant (for Sulfone)2.2 - 2.5 eq0.1 M
4M HCl in Dioxane Deprotecting Agent10.0 eq4.0 M

Orthogonal Synthetic Workflows

The following protocols detail the step-by-step methodology for late-stage functionalization of the scaffold. These procedures are designed as self-validating systems, ensuring that researchers can confirm reaction success in real-time without relying solely on post-purification NMR.

Synthetic_Workflow Start tert-Butyl 4-(4-aminophenylthio) piperidine-1-carboxylate (CAS: 333986-95-1) Step1 Step 1: Amide Coupling (Aniline + Acid/HATU) Start->Step1 Step2 Step 2: Thioether Oxidation (mCPBA -> Sulfone) Step1->Step2 Optional SAR Tuning Step3 Step 3: Boc Deprotection (TFA/DCM or HCl/Dioxane) Step1->Step3 Direct Deprotection Step2->Step3 Step4 Step 4: Reductive Amination (Piperidine + Aldehyde Linker) Step3->Step4 Final Final Drug Candidate (Targeted Inhibitor / PROTAC) Step4->Final

Fig 2: Orthogonal synthetic workflow for late-stage functionalization of CAS 333986-95-1.

Protocol 1: Amide Coupling at the Aniline Moiety (Warhead Attachment)

This step attaches the primary target-binding domain (e.g., a kinase hinge-binder) to the aniline nitrogen.

  • Preparation : Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Activation : Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling : Add CAS 333986-95-1 (1.0 eq) in a single portion. Stir at room temperature for 2-4 hours.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate.

  • Causality & Self-Validation : HATU is selected over EDC/HOBt for anilines due to their lower nucleophilicity; HATU drives the reaction to completion rapidly. The addition of DIPEA neutralizes the HCl byproduct. Self-Validation: Reaction progress is monitored via LC-MS. A color shift from pale yellow to deep orange during activation indicates active ester formation. The disappearance of the aniline starting material peak (m/z 309[M+H]+) and the appearance of the product mass confirm successful coupling.

Protocol 2: Thioether Oxidation to Sulfone (SAR Tuning)

Oxidizing the thioether to a sulfone rigidifies the molecule, alters the vector of the piperidine ring, and introduces two strong hydrogen-bond acceptors, which is a critical SAR maneuver in optimizing ROCK/NAMPT inhibitors[2].

  • Preparation : Dissolve the amide-coupled intermediate from Protocol 1 (1.0 eq) in anhydrous DCM (0.1 M). Cool the flask to 0°C in an ice bath.

  • Oxidation : Slowly add mCPBA (77% purity, 2.2 eq) in small portions to control the exothermic reaction.

  • Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Workup : Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate.

  • Causality & Self-Validation : Exactly 2.2 equivalents of mCPBA are used to ensure complete conversion to the sulfone, bypassing the sulfoxide intermediate. Self-Validation: TLC monitoring (Hexanes/EtOAc 1:1) will show a distinct polarity shift. The sulfone product is significantly more polar (lower Rf) than the starting thioether due to the high dipole moment of the newly formed SO2 group.

Protocol 3: Boc Deprotection and Linker Attachment

To convert the molecule into a PROTAC or attach a solubilizing group, the Boc group must be removed to expose the secondary piperidine amine.

  • Deprotection : Suspend the intermediate (1.0 eq) in 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation : Observe the reaction. The evolution of CO2 gas provides immediate visual validation of the deprotection mechanism. Complete dissolution followed by the precipitation of the piperidine HCl salt indicates a successful reaction.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the pure amine hydrochloride salt.

  • Reductive Amination (Linker Attachment) : Dissolve the amine salt (1.0 eq) and a PEG-aldehyde linker (1.1 eq) in DCE. Add DIPEA (1.5 eq) to free-base the amine. Stir for 30 minutes. Add NaBH(OAc)3 (2.0 eq) and stir overnight.

  • Causality & Self-Validation : 4M HCl in Dioxane is preferred over TFA. TFA leaves trifluoroacetate salts that can act as ion-pairs, severely complicating downstream reductive amination and suppressing the nucleophilicity of the piperidine. The reductive amination utilizes NaBH(OAc)3 because it is mild enough not to reduce the aldehyde directly, selectively reducing the intermediate iminium ion.

Sources

Application

Application Note: Handling, Storage, and Stability Guidelines for tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Introduction & Chemical Profiling tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. However, its structural complexity presents unique stability challenges. The molecule contains three distinct functional groups, each with specific environmental vulnerabilities:

  • The Aniline Moiety : Primary aromatic amines are highly susceptible to auto-oxidation and photo-oxidation. Exposure to light and atmospheric oxygen triggers a radical-mediated cascade, leading to the formation of azoxybenzenes, nitroso compounds, and dark-colored polyaniline-like oligomers[1].

  • The Thioether Linkage : The sulfide bridge is a nucleophilic center prone to oxidation by reactive oxygen species (ROS), dissolved oxygen, or trace peroxides in aged solvents. This oxidation irreversibly converts the thioether into more polar sulfoxides and sulfones[2].

  • The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is intrinsically acid-labile. While stable to bases and nucleophiles, it rapidly deprotects in the presence of trace acids to yield the free piperidine[3].

Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during long-term storage and complex synthetic workflows.

Degradation Compound tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Boc Boc Group (Acid Sensitive) Compound->Boc Thioether Thioether (Oxidation Sensitive) Compound->Thioether Aniline Aniline (Photo/O2 Sensitive) Compound->Aniline Deprotection Free Piperidine (Degradant) Boc->Deprotection Trace Acids (e.g., HCl in CHCl3) Sulfoxide Sulfoxide / Sulfone (Degradant) Thioether->Sulfoxide Dissolved O2 / Peroxides Azo Azo / Nitroso / Oligomers (Degradant) Aniline->Azo Light & Atmospheric O2

Fig 1: Structural vulnerabilities and degradation pathways of the target compound.

Quantitative Storage Data

To arrest the kinetic degradation pathways outlined above, strict environmental controls must be maintained. The table below summarizes the quantitative storage parameters required to maximize the shelf life of the compound.

Storage ConditionTemperatureAtmosphereLight ExposureContainer TypeExpected Shelf Life
Long-Term (Bulk) -20°CArgon (O₂ < 5 ppm)Zero (Dark)Amber Glass + PTFE Seal> 24 Months
Short-Term (Working) 2°C to 8°CNitrogen or ArgonZero (Dark)Amber Glass3 to 6 Months
Benchtop (In Use) 20°C to 25°CAmbientMinimizedClear/Amber Glass< 48 Hours
Solution (Aprotic) -20°CArgon (Degassed)Zero (Dark)Sealed Ampoule< 1 Month

Experimental Protocols

The following protocols are designed as self-validating systems . Each methodology includes built-in verification steps to ensure the scientific integrity of the workflow.

Protocol 1: Inert Handling and Aliquoting

Repeated freeze-thaw cycles and atmospheric exposure during weighing are the primary causes of batch degradation. This protocol mitigates these risks through controlled aliquoting.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk container from the -20°C freezer and allow it to warm to room temperature in a desiccator for 1 hour.

    • Causality: Opening a cold container causes immediate atmospheric condensation, introducing water that can hydrolyze trace impurities into acidic byproducts, threatening the Boc group.

  • Visual Validation Check: Inspect the solid. Pure tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is an off-white to pale yellow powder.

    • Validation: If the powder has turned dark brown or purple, severe aniline oxidation has occurred[1]. Quarantine the batch and proceed to Protocol 3 (QC).

  • Inert Transfer: Move the container into a Schlenk line-purged glovebag or an Argon-filled glovebox.

  • Aliquoting: Distribute the compound into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV/Vis radiation, preventing the photo-excitation of the aniline group that initiates radical oligomerization.

  • Sealing: Cap the vials with PTFE-lined septa, wrap the caps tightly with Parafilm, and store immediately at -20°C.

Workflow Start Receive & Inspect Compound Decision Visual Color Check Start->Decision Pass Off-White / Pale Yellow (Proceed to Storage) Decision->Pass Acceptable Fail Brown / Dark (Quarantine & QC) Decision->Fail Oxidized Inert Glovebox Transfer (Ar/N2 Atmosphere) Pass->Inert Aliquot Aliquot into Amber Vials Inert->Aliquot Store Seal & Store at -20°C Aliquot->Store

Fig 2: Standard operating procedure for the inspection, handling, and storage of the compound.

Protocol 2: Solvent Preparation (Degassing) for Reactions

When utilizing this compound in solution-phase synthesis (e.g., Buchwald-Hartwig cross-coupling), dissolved oxygen will rapidly oxidize the thioether linkage[2].

Step-by-Step Methodology:

  • Solvent Selection: Choose strictly non-acidic, peroxide-free solvents (e.g., anhydrous THF, DMF, or Toluene).

    • Causality: Avoid unstabilized Chloroform or Dichloromethane. Over time, halogenated solvents undergo photo-degradation to produce phosgene and HCl, which will quantitatively cleave the Boc group[3].

  • Freeze-Pump-Thaw Degassing: Transfer the solvent to a Schlenk flask and seal.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the flask to a high-vacuum line ( < 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Isolate the vacuum and submerge the flask in a room-temperature water bath.

    • Validation Check: As the solvent thaws, you will observe vigorous bubbling. This is the trapped O₂ escaping. The protocol is self-validating: repeat the Freeze-Pump-Thaw cycle (usually 3 times) until no further bubbling is observed during the thaw phase[4].

  • Backfill: Backfill the flask with Argon and use the solvent immediately.

Protocol 3: Purity Verification (HPLC-UV)

To verify the integrity of aged stock, utilize this reverse-phase HPLC method tailored to protect the acid-labile Boc group during analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Do not use aqueous diluents for the stock to prevent precipitation.

  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 2.7 µm).

  • Mobile Phase A (Critical Step): 10 mM Ammonium Bicarbonate in Water (pH ~8.0).

    • Causality: Standard HPLC methods use 0.1% Formic Acid or TFA. Leaving a Boc-protected compound in an acidic autosampler environment for hours will cause artificial in-situ deprotection, leading to false-positive degradation results[3]. A mildly basic mobile phase ensures structural integrity during the run.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes at 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Validation Check: The parent compound will elute as a sharp peak. If thioether oxidation has occurred, a distinct, more polar peak (sulfoxide/sulfone) will elute earlier than the parent mass[2]. If aniline oligomerization has occurred, broad, late-eluting peaks will be observed.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central (PMC).[Link]

  • The Julia-Kocienski Olefination (Inert Atmosphere and Solvent Degassing Protocols). Oregon State University.[Link]

Sources

Method

The Strategic Incorporation of a Thioether-Linked Piperidine Moiety in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Abstract The deliberate and strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, particularly in the rational design of kinase inhibitors. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate and strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, particularly in the rational design of kinase inhibitors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and application of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate. This building block offers a unique combination of a flexible yet constrained piperidine ring, a nucleophilic aniline for straightforward coupling, and a thioether linkage that can impart favorable physicochemical and pharmacokinetic properties. We will explore the causality behind its use, provide detailed, field-proven protocols for its incorporation into heterocyclic scaffolds, and discuss its role in modulating kinase activity, with a focus on therapeutically relevant targets such as Akt, c-Met, and VEGFR-2.

Introduction: The Rationale for Piperidine-Thioether Scaffolds in Kinase Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensionality into otherwise planar molecules, which can enhance binding affinity and selectivity.[1][2] The tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate moiety combines this advantageous feature with a thioether-linked aniline, presenting a versatile building block for kinase inhibitor synthesis.

The primary amine serves as a handle for C-N bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allowing for its conjugation to a variety of heterocyclic cores common in kinase inhibitors.[3][4] The Boc-protecting group ensures regioselectivity during this coupling and can be efficiently removed in a later step.[5][6]

The thioether linkage, in contrast to a more rigid direct C-C or C-N bond, introduces a degree of flexibility and can influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The sulfur atom can also participate in non-covalent interactions within the kinase active site, potentially enhancing binding affinity. Furthermore, the overall lipophilicity and metabolic stability of the final compound can be fine-tuned by the presence of this linker.[7]

Synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

While commercially available, understanding the synthesis of this key building block provides insight into potential impurities and quality control. A common synthetic route involves the nucleophilic substitution of a suitable piperidine derivative with a protected 4-aminothiophenol.

Core Application: Incorporation into a Heterocyclic Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, making it ideal for coupling the aniline of our building block with a halogenated heterocyclic core of a kinase inhibitor.[3] The presence of the thioether moiety does not significantly impede the reaction, although optimization of the catalyst system is crucial for high yields.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate with a heteroaryl halide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Diagram of the Buchwald-Hartwig Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Aryl Halide (1.0 equiv) tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.2 equiv) Pd Precatalyst (e.g., Pd2(dba)3, 2 mol%) Phosphine Ligand (e.g., XPhos, 4 mol%) Base (e.g., NaOtBu, 1.4 equiv) Solvent Anhydrous, Degassed Toluene Inert_Atmosphere Schlenk flask under Argon or Nitrogen Heating Heat to 80-110 °C Inert_Atmosphere->Heating Combine and Stir Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool to RT, Quench with water Monitoring->Quenching Upon Completion Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product Coupled Product Purification->Final_Product Isolate

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the heteroaryl halide (1.0 equiv), tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

ParameterRecommended Starting ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, [Pd(allyl)Cl]₂, or Pd(OAc)₂These are common and effective palladium sources for C-N coupling.[8]
Phosphine Ligand XPhos, SPhos, or other biaryl phosphinesBulky, electron-rich phosphine ligands are crucial for efficient catalytic turnover.[3]
Base NaOtBu, K₃PO₄, or Cs₂CO₃The choice of base can influence reaction rate and substrate compatibility.[8]
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

Subsequent Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc protecting group to reveal the free piperidine nitrogen. This is typically achieved under acidic conditions. The thioether and the newly formed biaryl amine are generally stable to these conditions.

Protocol for Boc Deprotection

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).[5][6]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation:

    • For TFA: Concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized.

    • For HCl/Dioxane: The hydrochloride salt of the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like diethyl ether.[5]

Mechanistic Insight: The Role of the Aminophenylthio-Piperidine Moiety in Kinase Binding

The aminophenylthio-piperidine moiety can play a multifaceted role in the binding of an inhibitor to the kinase active site.

  • Hinge Binding: The aniline nitrogen, after coupling to the heterocyclic core, often participates in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor binding.

  • Hydrophobic Interactions: The phenyl ring and the piperidine scaffold can engage in hydrophobic interactions with non-polar residues in the ATP binding pocket.

  • Flexibility and Vectoring: The thioether linker provides rotational flexibility, allowing the piperidine moiety to adopt an optimal conformation to access deeper pockets or interact with specific residues, potentially enhancing selectivity.

  • Sulfur Interactions: The sulfur atom of the thioether can participate in non-covalent interactions, such as van der Waals forces or interactions with specific amino acid side chains, further anchoring the inhibitor.

Illustrative Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making Akt a prime therapeutic target.[1] Inhibitors incorporating piperidine moieties have shown promise in targeting Akt.[1][2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate based Kinase Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for an Akt inhibitor.

Conclusion

tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a valuable and versatile building block in the synthesis of modern kinase inhibitors. Its strategic incorporation allows for the introduction of a three-dimensional piperidine scaffold and a flexible thioether linker, which can be leveraged to enhance binding affinity, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery efforts, ultimately contributing to the development of novel and effective targeted therapies.

References

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). PMC. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. (2022). ACS Publications. [Link]

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. (2014). MDPI. [Link]

  • From Kinase Inhibitors to Multitarget Ligands as Powerful Drug Leads for Alzheimer's Disease using Protein‐Templated Synthesis. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • In vitro selection of anti-Akt2 thioether-macrocyclic peptides leading to isoform-selective inhibitors. (2012). PubMed. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). ResearchGate. [Link]

  • Optimization of reaction conditions. [a]. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). PubMed. [Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (2012). PubMed. [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). PubMed. [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. (n.d.). ChEMBL. [Link]

  • Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. (2022). PubMed. [Link]

  • 4UJB: Protein Kinase A in complex with an Inhibitor. (2016). RCSB PDB. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). ResearchGate. [Link]

  • 4DCE: Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor. (2012). RCSB PDB. [Link]

  • 6E99: Crystal structure of Protein Kinase A in complex with the PKI peptide and an amino-pyridinylbenzamide based inhibitor. (2018). RCSB PDB. [Link]

  • Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study. (2020). ACS Publications. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. [Link]

  • 5EKN: Crystal structure of MAPK13 complex with inhibitor. (2016). RCSB PDB. [Link]

  • Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. (2014). PubMed. [Link]

  • BOC Protection and Deprotection. (2026). J&K Scientific LLC. [Link]

  • 5DEY: Crystal structure of PAK1 in complex with an inhibitor compound G-5555. (2016). RCSB PDB. [Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (n.d.). ChEMBL. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. (n.d.). RSC Publishing. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. [Link]

  • Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. (2022). PubMed. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). PMC. [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). PMC. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Springer. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Semantic Scholar. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (n.d.). SciELO. [Link]

  • The design rationale of proposed VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. [Link]

  • Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. (2009). DSpace@MIT. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC. [Link]344/)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your yields.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, providing foundational knowledge for successful experimentation.

Q1: What is the most common and effective synthetic strategy for preparing tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate?

A1: The most prevalent and reliable synthetic approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA_r_): This step involves the formation of the aryl thioether bond. Typically, tert-butyl 4-mercaptopiperidine-1-carboxylate is reacted with an activated aromatic ring, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the fluoride by the thiolate.

  • Nitro Group Reduction: The resulting intermediate, tert-butyl 4-(4-nitrophenylthio)piperidine-1-carboxylate, is then reduced to the target primary amine. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Q2: Why is a Nucleophilic Aromatic Substitution (SNA_r_) approach preferred over a metal-catalyzed cross-coupling reaction for the C-S bond formation in this case?

A2: While metal-catalyzed cross-coupling reactions are powerful tools for C-S bond formation, the SNA_r_ approach offers several advantages for this specific synthesis.[1] The presence of a strongly electron-withdrawing group (the nitro group) on the aromatic ring significantly activates it towards nucleophilic attack, often allowing the reaction to proceed under milder, metal-free conditions. This can simplify the reaction setup, reduce costs, and minimize metal contamination in the final product.

Q3: What is the mechanism of the Nucleophilic Aromatic Substitution (SNA_r_) reaction in the first step?

A3: The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism. First, the thiolate nucleophile attacks the carbon atom bearing the leaving group (fluoride) on the nitro-activated aromatic ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired aryl thioether.

Q4: What are the key considerations when choosing a reducing agent for the second step (nitro group reduction)?

A4: The primary consideration is chemoselectivity. The reducing agent must selectively reduce the nitro group without affecting the thioether linkage or the Boc-protecting group. Common and effective reducing agents for this transformation include:

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method.[2]

  • Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or hydrochloric acid) are also widely used and are known for their good functional group tolerance.[2][3]

Visualizing the Synthesis: A Step-by-Step Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction Reactant_1 tert-Butyl 4-mercaptopiperidine-1-carboxylate Reaction_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant_1->Reaction_1 Reactant_2 4-Fluoronitrobenzene Reactant_2->Reaction_1 Intermediate tert-Butyl 4-(4-nitrophenylthio) piperidine-1-carboxylate Reaction_1->Intermediate Reducing_Agent Reducing Agent (e.g., Fe/AcOH) Solvent (e.g., Ethanol) Intermediate->Reducing_Agent Final_Product tert-Butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Reducing_Agent->Final_Product

Caption: Overall synthetic workflow for tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, helping you to diagnose and resolve issues to improve yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Step 1 (SNA_r_) 1. Inactive Thiol: The starting material, tert-butyl 4-mercaptopiperidine-1-carboxylate, may have oxidized to the disulfide. 2. Insufficiently Strong Base: The base may not be strong enough to fully deprotonate the thiol to the more nucleophilic thiolate. 3. Poor Solvent Choice: The solvent may not be suitable for the SNA_r_ reaction.1. Verify Thiol Quality: Check the purity of the thiol by ¹H NMR or TLC. If disulfide is present, consider a pre-reduction step or use freshly prepared thiol. 2. Optimize Base: Switch to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous.[4] 3. Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or DMAc, which are known to accelerate SNA_r_ reactions.[4]
Incomplete Nitro Reduction in Step 2 1. Inactive Catalyst/Reagent: The hydrogenation catalyst (e.g., Pd/C) may be old or poisoned. The metal in a metal-acid system may be passivated. 2. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low. 3. Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at a suitable temperature.1. Use Fresh Reagents: Use a fresh batch of catalyst or activate the metal powder (e.g., with dilute HCl for iron) before use. 2. Increase Stoichiometry: Increase the equivalents of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure. 3. Optimize Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for some reducing agents.
Formation of Sulfoxide/Sulfone Byproducts 1. Oxidation of Thioether: The thioether is susceptible to oxidation, which can occur during the nitro reduction step or workup. Some nitro reduction conditions can be mildly oxidizing.1. Choose a Milder Reducing Agent: Tin(II) chloride (SnCl₂) is often a good choice as it is less likely to cause over-oxidation.[2] 2. Degas Solvents: Ensure all solvents used in the workup are degassed to minimize dissolved oxygen. 3. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification of the Final Product 1. Persistent Impurities: Incomplete reactions or side reactions can lead to impurities that are difficult to separate by standard column chromatography. 2. Oiling Out During Crystallization: The product may separate as an oil instead of a solid during recrystallization attempts.1. Thorough Workup: Perform a thorough aqueous workup to remove any water-soluble impurities and unreacted reagents. 2. Optimize Chromatography: Use a gradient elution system for column chromatography to improve separation. 3. Induce Crystallization: If the product oils out, try scratching the inside of the flask, adding a seed crystal, or using a different solvent system for recrystallization.[5]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, designed for high yield and purity.

Step 1: Synthesis of tert-Butyl 4-(4-nitrophenylthio)piperidine-1-carboxylate
  • To a solution of tert-butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate
  • Dissolve the purified tert-butyl 4-(4-nitrophenylthio)piperidine-1-carboxylate (1.0 eq) from Step 1 in a mixture of ethanol and acetic acid.

  • Add iron powder (5.0 eq) portion-wise to the solution, controlling the exotherm with an ice bath.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product. Further purification can be achieved by recrystallization if necessary.

Visualizing Reaction Mechanisms and Troubleshooting

Mechanism of Nucleophilic Aromatic Substitution

Caption: Mechanism of the SNAr reaction for C-S bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Step Which step has low yield? Start->Check_Step Step1_Issue Step 1 (SNAr) Check_Step->Step1_Issue Step 1 Step2_Issue Step 2 (Reduction) Check_Step->Step2_Issue Step 2 Check_Thiol Check Thiol Quality (NMR/TLC for disulfide) Step1_Issue->Check_Thiol Check_Base Optimize Base (e.g., K2CO3, Cs2CO3) Check_Thiol->Check_Base Check_Solvent Optimize Solvent (e.g., DMF, DMSO) Check_Base->Check_Solvent Check_Reagent Check Reducing Agent (Fresh catalyst/activated metal) Step2_Issue->Check_Reagent Check_Stoichiometry Increase Reagent Stoichiometry Check_Reagent->Check_Stoichiometry Check_Conditions Optimize Time/ Temperature Check_Stoichiometry->Check_Conditions

Caption: A decision tree for troubleshooting low reaction yield.

References

Sources

Optimization

Technical Support Center: Scale-Up Optimization for tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Welcome to the Advanced Troubleshooting and Process Optimization Hub. As a Senior Application Scientist, I frequently encounter scale-up bottlenecks where lab-scale purity does not seamlessly translate to the pilot plant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Process Optimization Hub. As a Senior Application Scientist, I frequently encounter scale-up bottlenecks where lab-scale purity does not seamlessly translate to the pilot plant. For the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate—a critical thioether building block for kinase inhibitors and CNS therapeutics—the primary culprits are aniline-derived impurities.

The electron-rich nature of the 4-aminophenylthio moiety makes it highly susceptible to aerobic oxidation, while the common starting material, 4-aminothiophenol (4-ATP), is a known genotoxic hazard that must be rigorously purged. This guide provides field-proven, self-validating methodologies to ensure chemical integrity and high yields during scale-up.

Part 1: Mechanistic Understanding of Aniline Impurities

Before addressing the symptoms, we must understand the causality of impurity formation during the SN2 displacement of the piperidine mesylate by 4-ATP.

Reaction_Pathway SM1 Boc-4-piperidone Mesylate API tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate SM1->API SN2 Substitution Base, Heat SM2 4-Aminothiophenol (4-ATP) SM2->API Nucleophile Imp1 4-ATP Disulfide (Oxidative Dimer) SM2->Imp1 O2 Exposure (Scale-up Mass Transfer) Imp2 Quinone-imine (Degradation) API->Imp2 Aerobic Workup Trace Metals

Diagram 1: Synthetic pathways and the mechanisms of aniline impurity generation.

Part 2: Troubleshooting Guides & FAQs

Q1: Our pilot-scale batch shows a 3-fold increase in unreacted 4-aminothiophenol (4-ATP) compared to the lab scale. How do we drive the reaction to completion? Causality: At lab scale, magnetic stirring provides rapid mass transfer. At pilot scale, using a heterogeneous base (e.g., K2CO3) leads to dissolution rate limits, slowing the generation of the active thiolate nucleophile. This extended reaction time allows 4-ATP to competitively oxidize into its disulfide dimer. Solution: Switch to a homogeneous organic base like DBU or DIPEA in 2-MeTHF. This ensures immediate thiolate generation.

Q2: The isolated product turns pink/brown upon vacuum drying. What is the degradation mechanism, and how do we prevent it? Causality: Aniline derivatives are notorious for undergoing aerial oxidation to form highly conjugated, brownish polymeric products and quinone-imines, a process accelerated by heat, pH fluctuations, and oxygen exposure ( [3]). Solution: Implement strict nitrogen sparging during the aqueous workup. Wash the organic phase with a mild aqueous reducing agent (1% w/v sodium metabisulfite) to quench trace oxidants before crystallization. Limit drying temperatures to <40°C under a continuous nitrogen sweep.

Q3: We have 2% residual 4-ATP that won't wash out of the final filter cake. What is the best crystallization strategy to purge it? Causality: According to established industrial crystallization workflows, structurally similar impurities like 4-ATP often co-crystallize with the target API via surface deposition or lattice inclusion ( [1]). Solution: If cold solvent washing fails, the impurity is trapped in the crystal lattice. You must perform a controlled cooling crystallization. 2-Propanol is highly effective for purging aniline and acetanilide-like impurities because it maintains them in the mother liquor while selectively precipitating the target thioether.

Part 3: Quantitative Data & Impurity Tracking

The following table summarizes the impact of process optimization on the impurity profile during a 10 kg scale-up campaign.

Scale & ConditionsBase / SolventAtmosphere & WorkupCrystallization ProfileResidual 4-ATP (%)Quinone-imine (%)Final Purity (%)
Lab (10 g) K2CO3 / DMFAir / Water quenchFast crash-out0.51%0.22%98.5%
Pilot 1 (10 kg) K2CO3 / DMFAir / Water quenchFast crash-out3.20%1.85%91.0%
Pilot 2 (10 kg) DBU / 2-MeTHFN2 Sparged / WaterFast crash-out0.15%0.40%97.5%
Optimized (10 kg) DBU / 2-MeTHFN2 / Metabisulfite0.1°C/min in 2-Propanol<0.05% <0.05% 99.8%

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocol is designed as a self-validating system . You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Workflow 1: Optimized SN2 Coupling & Metabisulfite Workup
  • Inerting: Charge a jacketed reactor with 2-MeTHF (10 L/kg of starting material). Sparge with N2 for 30 minutes.

  • Reagent Charging: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) and 4-aminothiophenol (1.05 eq).

  • Base Addition: Dropwise add DBU (1.2 eq) maintaining the internal temperature below 30°C. Heat to 65°C for 4 hours.

  • IPC Check 1 (Self-Validation): Pull a 1 mL aliquot, quench in 1:1 MeCN/H2O, and analyze via HPLC (254 nm). Pass criterion: Mesylate starting material < 0.5%. If > 0.5%, stir for 2 additional hours.

  • Reductive Quench: Cool to 20°C. Add 5 volumes of 1% w/v aqueous Sodium Metabisulfite (Na2S2O5). Stir vigorously for 15 minutes. Phase separate and discard the aqueous layer.

Workflow 2: Controlled Cooling Crystallization for Impurity Purging

Crystallization_Workflow Start Crude API in Organic Phase (Contains Trace 4-ATP) SolventSwap Distillation & Solvent Swap (To 2-Propanol, N2 Atm) Start->SolventSwap Dissolve Complete Dissolution (65°C) SolventSwap->Dissolve Cool Controlled Cooling (0.1°C/min) to 5°C Dissolve->Cool Filter Filtration & Cold Heptane Wash (Purges Surface Adsorbed 4-ATP) Cool->Filter Decision IPC: 4-ATP < 0.1%? Filter->Decision Pass Vacuum Dry (35°C, N2 Sweep) Final Pure API Decision->Pass Yes Fail Recrystallize (Lattice Inclusion Detected) Decision->Fail No

Diagram 2: Self-validating crystallization workflow for purging aniline impurities.

  • Solvent Exchange: Distill the 2-MeTHF organic phase from Workflow 1 under vacuum (400 mbar, 45°C) down to 3 volumes. Add 2-propanol (8 volumes) and distill again to 3 volumes. Repeat once to ensure complete solvent swap.

  • Dissolution: Adjust total 2-propanol volume to 6 L/kg. Heat to 65°C until a clear solution is achieved.

  • Controlled Cooling: Cool the reactor to 50°C at 0.5°C/min. Seed with 0.5% w/w pure API crystals. Hold for 1 hour to establish the crystal bed.

  • Deep Cooling: Cool to 5°C at a strict rate of 0.1°C/min. Causality: Slow cooling prevents supersaturation spikes, ensuring 4-ATP remains in the mother liquor rather than becoming trapped in the API crystal lattice.

  • Filtration & Wash: Filter the slurry. Wash the cake with pre-chilled (0°C) heptane (2 volumes) to displace the 2-propanol mother liquor without dissolving the API.

  • IPC Check 2 (Self-Validation): Analyze the wet cake via HPLC. Pass criterion: 4-ATP < 0.1%.

  • Drying: Dry under vacuum at 35°C with a continuous nitrogen sweep until constant weight.

Part 5: References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (via PMC) URL:[Link]

  • Treatment of Aniline Wastewater by Membrane Distillation and Crystallization Source: Membranes (MDPI) URL:[Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: HPLC Method Development for tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate [1].

As a Senior Application Scientist, I have structured this guide to move beyond merely listing parameters. We will deconstruct the causality behind chromatographic behaviors, troubleshoot common pitfalls, and establish a self-validating analytical protocol grounded in established physicochemical principles.

Molecule Profiling: The Causality of Chromatographic Behavior

Before troubleshooting, we must understand the structural liabilities of the target molecule. This compound presents a "trifecta" of analytical challenges:

  • The Boc Group (Acid-Sensitive & Hydrophobic): The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is highly hydrophobic, requiring a strong organic modifier to elute. More critically, it is labile under strongly acidic conditions[2].

  • The Aniline Group (Basic & Polar): The primary aromatic amine (aniline) is basic. In unbuffered or poorly buffered mobile phases, it interacts with residual silanol groups on the silica stationary phase, leading to severe peak tailing[3].

  • The Thioether Linkage (Oxidation-Prone): The sulfur atom bridging the piperidine and phenyl rings is highly susceptible to oxidation, forming sulfoxide and sulfone degradation products.

degradation API tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Acid Acidic Mobile Phase (pH < 3) API->Acid Vulnerability 1 Oxid Oxidative Stress (O2, Light, Metals) API->Oxid Vulnerability 2 Deg1 Boc Deprotection: 4-(4-aminophenylthio)piperidine Acid->Deg1 Cleavage Deg2 Thioether Oxidation: Sulfoxide & Sulfone Derivatives Oxid->Deg2 Addition of [O]

Molecular vulnerabilities and primary degradation pathways of the API.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for the main API peak. How can I improve peak symmetry? A1: Peak tailing for basic compounds like our aniline moiety is typically caused by secondary ion-exchange interactions with deprotonated, exposed silanol groups (Si-O⁻) on the silica stationary phase ()[3].

  • The Fix: While lowering the pH (< 3.0) suppresses silanol ionization and protonates the amine, this risks Boc deprotection[2]. Instead, use a mid-pH buffer (e.g., pH 6.8 using 10 mM ammonium acetate) to keep the silanols partially ionized but pair it with a highly endcapped column. End-capping converts residual silanols to less polar functional groups, significantly reducing secondary interactions with polar analytes ()[4].

Q2: My main peak area decreases over consecutive injections, and a new polar peak appears early in the chromatogram. What is happening? A2: You are observing on-column or autosampler degradation—specifically, the acid-catalyzed deprotection of the Boc group. If your mobile phase uses 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0), the Boc group will slowly cleave, yielding the highly polar 4-(4-aminophenylthio)piperidine ()[5].

  • The Fix: Eliminate strong acids. Replace TFA with a milder, volatile buffer like 10 mM Ammonium Acetate adjusted to pH 6.8. Furthermore, ensure your sample diluent is neutral; do not dissolve the standard in unbuffered aqueous mixtures that might drift acidic over time.

Q3: I see two closely eluting impurity peaks just before the main peak. They increase when the sample is left on the benchtop. A3: These are the sulfoxide and sulfone oxidation products of the thioether linkage. Thioethers readily oxidize in the presence of dissolved oxygen, light, or trace transition metals in the solvent.

  • The Fix: Prepare samples in amber vials to prevent photo-oxidation and use fresh, degassed solvents. To resolve the sulfoxide/sulfone from the API, utilize a shallow gradient profile (e.g., 1% increase in organic modifier per minute) around the expected elution time.

Q4: How do I ensure my method is robust enough for regulatory submission? A4: Your method must be validated according to global regulatory frameworks ()[6]. This requires demonstrating specificity (resolving the API from the Boc-deprotected and oxidized impurities), linearity, accuracy, and precision. A self-validating system incorporates a System Suitability Test (SST) at the beginning of every run to verify these parameters dynamically[7].

Experimental Protocols: Self-Validating Stability-Indicating Method

To guarantee trustworthy results, the following protocol is designed as a self-validating system . By intentionally generating a degradation product during sample prep, the method proves its own resolving power before actual samples are analyzed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Causality: A pH of 6.8 prevents acid-catalyzed Boc cleavage while providing sufficient buffering capacity.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and sharper peaks for hydrophobic Boc-protected compounds compared to methanol.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (Forced Degradation): Transfer 1 mL of the standard solution to an amber vial. Add 10 µL of 3% H₂O₂ and let sit for 30 minutes at room temperature to generate the sulfoxide impurity. Inject this to verify resolution.

Step 3: Chromatographic Execution

  • Execute the gradient program detailed in Table 2. Monitor at 254 nm (optimal for the aniline chromophore).

Step 4: System Suitability Verification (SST)

  • The resolution ( Rs​ ) between the sulfoxide impurity and the main API peak must be ≥1.5 .

  • The USP tailing factor for the API peak must be ≤1.5 ()[8].

workflow Start Analyze Molecular Liabilities (Basic Amine, Acid-Labile Boc) pH Select pH 6.8 Buffer (10 mM Ammonium Acetate) Start->pH Col Select Endcapped C18 Column (Minimize Silanol Interactions) pH->Col Grad Optimize Gradient (Elute Hydrophobic Boc Group) Col->Grad SST System Suitability Test (SST) (Resolution > 1.5 for Sulfoxide) Grad->SST

Self-validating HPLC method development workflow and decision logic.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column High-purity Endcapped C18, 150 x 4.6 mm, 3.5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm

Table 2: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
2.08020
15.02080
20.02080
20.18020
25.08020

Table 3: Expected Elution Profile and Relative Retention Times (RRT)

Compound / ImpurityRRTOrigin / Causality
4-(4-aminophenylthio)piperidine~0.35Boc deprotection (Acid degradation)
Sulfoxide derivative~0.85Thioether oxidation (Oxidative stress)
Sulfone derivative~0.90Thioether over-oxidation
API 1.00 Main Component
4-aminothiophenol~1.15Synthetic starting material / reactant

References

  • Validation of Analytical Procedures Q2(R2). Source: ICH. URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex. URL: [Link]

  • Peak Tailing in HPLC. Source: Element Lab Solutions. URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Source: PubMed. URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for C-S Cross-Coupling of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical C-S cross-coupling step in the synthesis of this important pharmaceutical intermediate.

Introduction

The synthesis of aryl thioethers, such as tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, is a cornerstone of modern medicinal chemistry. These moieties are present in a wide array of pharmaceuticals. The palladium-catalyzed C–S cross-coupling reaction is a powerful and widely used method for their construction.[1][2][3] However, the success of this reaction is highly dependent on the judicious selection of the catalyst system, which includes the palladium source, ligand, base, and solvent. The presence of a free amino group and a thiol functionality introduces specific challenges that require careful consideration to achieve high yields and purity.

This guide provides a comprehensive overview of catalyst selection, addresses common experimental challenges in a question-and-answer format, and offers a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for this type of C-S cross-coupling reaction?

A1: Palladium-based catalysts are the most prevalent for C-S cross-coupling.[1][2][3] A typical system consists of a palladium precursor and a phosphine ligand.

  • Palladium Precursors:

    • Pd(OAc)₂ (Palladium(II) Acetate): A common and cost-effective choice, it is reduced in-situ to the active Pd(0) species.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that is widely used in cross-coupling reactions.[4]

    • Preformed Catalysts: Palladacycles or pre-formed complexes of Pd(0) with a specific ligand (e.g., XPhos Pd G3) can offer higher stability, activity, and easier handling.[4]

  • Ligands: The choice of ligand is critical. For C-S coupling, both bidentate and monodentate phosphine ligands have proven effective.

    • Bidentate Phosphine Ligands: Traditionally, ligands like XantPhos and DPEPhos have been used to prevent catalyst deactivation by the strongly coordinating thiol.

    • Monodentate Biarylphosphine Ligands: More recent studies have shown that bulky, electron-rich monophosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), can be exceptionally effective, even at room temperature.[1][2][3] These ligands promote the crucial reductive elimination step and can lead to higher catalyst turnover numbers.

Q2: How does the presence of the free amino group on the 4-aminothiophenol affect the reaction?

A2: The free amino group can potentially coordinate to the palladium center, which can inhibit catalytic activity. Additionally, under certain conditions, competitive C-N cross-coupling (Buchwald-Hartwig amination) could occur as a side reaction.[5] To mitigate these issues:

  • Use of Appropriate Ligands: Bulky biarylphosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the amino group.

  • Protecting the Amine: While not always necessary, if catalyst inhibition is a significant problem, the amino group can be protected (e.g., as a carbamate or amide) and deprotected in a subsequent step.

  • Reaction Conditions: Careful optimization of the base and temperature can favor the desired C-S coupling over potential side reactions.

Q3: Which ligands are generally most effective for C-S coupling reactions?

A3: The choice of ligand is highly dependent on the specific substrates. However, for C-S coupling, bulky and electron-rich phosphine ligands are generally preferred.

Ligand TypeExamplesAdvantagesConsiderations
Bidentate Phosphines XantPhos, DPEPhos, DiPPF[6][7]Good stability, historically used to prevent thiol-mediated catalyst deactivation.Can sometimes lead to lower reaction rates compared to monodentate ligands.
Monodentate Biarylphosphines XPhos, SPhos, RuPhos[1][2][3]High reactivity, can enable reactions at lower temperatures, good for sterically demanding substrates.Can be more sensitive to air and moisture.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, can provide high catalyst stability and activity.[8]May require specific pre-catalysts for optimal performance.

Q4: What is the role of the base, and how do I choose the correct one?

A4: The base plays a crucial role in the catalytic cycle. It is required to deprotonate the thiol, forming the active thiolate nucleophile. For C-S coupling, a variety of bases can be used:

  • Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and are effective in many cases.

  • Organic Bases: Soluble organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be advantageous, especially when using milder reaction conditions.[1][2]

  • Alkoxides: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are also highly effective, particularly with less reactive aryl halides.[9]

The choice of base should be screened to find the optimal conditions for your specific substrate combination.

Q5: What are the recommended solvents for this reaction?

A5: Aprotic polar solvents are generally the best choice for palladium-catalyzed cross-coupling reactions. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.

  • Solvent Screening: If you are experiencing low yields, screening different solvents is a valuable optimization step.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium precursor and ligand are not degraded. Use a glovebox for handling air-sensitive reagents. Consider a more robust pre-catalyst.[4]
Inappropriate ligandScreen a panel of ligands, including both bidentate and monodentate biarylphosphine ligands.[1][2][6]
Incorrect baseThe base is critical. Screen a variety of bases, including carbonates, phosphates, and alkoxides.[4][9]
Solvent issuesEnsure the solvent is anhydrous and thoroughly degassed.
Low reaction temperatureSome C-S couplings may require elevated temperatures to proceed efficiently.
Formation of Side Products (e.g., disulfide formation, C-N coupling) Oxygen contaminationThoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).
Catalyst decompositionLower the catalyst loading, use a more stable ligand, or run the reaction at a lower temperature.[4]
Competitive C-N couplingOptimize the reaction conditions (ligand, base, temperature) to favor C-S coupling. Consider protecting the amino group if necessary.
Reaction Stalls Before Completion Catalyst deactivationThe thiol(ate) can displace the phosphine ligand, leading to catalyst deactivation. Using bulky ligands can help prevent this.[1][2][3]
Insufficient baseEnsure at least a stoichiometric amount of base is used, and consider using a slight excess.

Visualizing the Process

Catalytic Cycle for C-S Cross-Coupling

Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Thiolate_Binding Thiolate Binding OxAdd->Thiolate_Binding R-S⁻ RedElim Reductive Elimination Thiolate_Binding->RedElim RedElim->Pd(0)L2 Ar-S-R Ar-X Aryl Halide R-S- Thiolate Ar-S-R Aryl Thioether Product L Ligand

Caption: A simplified catalytic cycle for palladium-catalyzed C-S cross-coupling.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Integrity (Aryl Halide, Thiol, Solvent, Base) start->check_reagents check_catalyst Verify Catalyst Activity (Use fresh catalyst/ligand) check_reagents->check_catalyst screen_ligands Screen Ligands (e.g., XPhos, SPhos, XantPhos) check_catalyst->screen_ligands screen_bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., Toluene, Dioxane, THF) screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp success Successful Reaction optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yielding C-S cross-coupling reactions.

Example Experimental Protocol

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried vial, add tert-butyl 4-mercaptopiperidine-1-carboxylate (1.0 equiv.), 4-bromoaniline (1.1 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in toluene. Add the required amount of this catalyst solution to the reaction vial under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6179–6185. [Link]

  • Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ChemRxiv. [Link]

  • Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Cook, A., et al. (2020). Desulfurization of Thiols for Nucleophilic Substitution.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Cross-Coupling.
  • Gildner, P. G., & Colacot, T. J. (2015). A chemist's guide to palladium precatalysts. Organometallics, 34(23), 5497-5508.
  • Singh, U. P., & Singh, R. P. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 1-10.
  • Practical Synthesis of Fragment-Based Probes. (n.d.). RSC.org. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar.
  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). 1-Boc-4-AP. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • Biricik, N., et al. (2015). Synthesis of new thiol-derivatized aminophosphines and their catalytic activities in C--C coupling reactions. TÜBİTAK Academic Journals.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of chemical research, 51(8), 1899-1910.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Kostas, I. D. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand based Pd catalyst for CN cross-coupling reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 83(21), 12975-12988.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.

Sources

Troubleshooting

Minimizing side reactions with tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Welcome to the Technical Support Center for tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. This molecule presents a unique synthetic challenge: it contains an acid-sensitive Boc-protected piperidine, an oxidation-prone thioether linkage, and a highly nucleophilic primary aniline.

Handling this intermediate requires a deep understanding of mechanistic causality. Below, you will find the theoretical grounding, quantitative data, and self-validating protocols necessary to prevent side reactions and ensure high-yield transformations.

System Overview: Visualizing Molecular Vulnerabilities

Before executing any reaction, we must map the electronic and steric vulnerabilities of the substrate. The diagram below illustrates the competing side-reaction pathways triggered by different chemical environments.

SideReactions Molecule tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Acid Acidic Conditions (e.g., TFA, HCl) Molecule->Acid Oxidant Oxidizing Agents / ROS (e.g., Air, H2O2, NaOCl) Molecule->Oxidant Electrophile Electrophiles (e.g., Alkyl Halides) Molecule->Electrophile BocLoss Premature Boc Deprotection & t-Butyl Cation Formation Acid->BocLoss ThioOx Thioether Oxidation (Sulfoxide / Sulfone) Oxidant->ThioOx AnilineOx Aniline Oxidation (Azo / Quinone impurities) Oxidant->AnilineOx OverAlk Aniline Over-alkylation (N,N-dialkylation) Electrophile->OverAlk SAlk S-Alkylation (Sulfonium Salt) Electrophile->SAlk Excess alkyl halide BocLoss->OverAlk t-Bu+ attacks Aniline BocLoss->SAlk t-Bu+ attacks Sulfur

Reaction pathways highlighting vulnerabilities of the thioether and aniline groups.

Frequently Asked Questions: Mechanistic Causality

Q1: Why do I observe a +56 Da mass shift during the removal of the Boc group? A1: This mass shift is the hallmark of unwanted tert-butylation. Cleaving the Boc group with strong acids like Trifluoroacetic Acid (TFA) generates a highly reactive tert-butyl carbocation[1]. Because your molecule contains two highly nucleophilic sites—the polarizable thioether sulfur and the primary aniline nitrogen—this electrophilic cation will attack them. Alkylation of the thioether forms a sulfonium salt, while attack on the aniline yields an N-tert-butylated side product[1]. To prevent this, you must introduce a scavenger cocktail that outcompetes your substrate for the carbocation.

Q2: My thioether is converting into a polar impurity over time. What is happening? A2: Your thioether is undergoing oxidation to a sulfoxide (+16 Da) or a sulfone (+32 Da)[2]. Sulfur can expand its octet and is highly susceptible to reactive oxygen species (ROS). While ambient hydrogen peroxide (H₂O₂) oxidizes thioethers relatively slowly, exposure to trace hypochlorite (NaOCl) causes near-instantaneous conversion to the sulfoxide and subsequently the sulfone[3]. This necessitates degassing solvents and storing the compound under an inert argon atmosphere.

Q3: When attempting to alkylate the aniline, I get a complex mixture of products. How can I achieve mono-alkylation? A3: This is a classic over-alkylation cascade. The initial N-alkylation of the aniline produces a secondary amine. Because alkyl groups are electron-donating, this secondary amine is actually more nucleophilic than your starting primary aniline, driving a rapid second reaction to form an N,N-dialkylated tertiary amine[4]. Furthermore, attempting direct Friedel-Crafts alkylation will fail entirely because the free -NH₂ group complexes with the Lewis acid catalyst, deactivating the aromatic ring[5],[4]. You must either use a vast stoichiometric excess of the aniline[4] or temporarily protect the amine via acetylation[6].

Quantitative Data & Reaction Parameters

To make informed decisions during protocol design, refer to the following quantitative summaries regarding scavenger selection and oxidation kinetics.

Table 1: Scavenger Selection Matrix for Boc Deprotection [1]

Target VulnerabilityRecommended ScavengerMechanism of ProtectionRelative Efficacy
Thioether Linkage 1,2-Ethanedithiol (EDT)Thiol groups act as highly polarizable nucleophiles to trap t-Bu⁺.Excellent
Thioether Linkage ThioanisoleCompetes directly with the internal thioether for alkylation.High
Aniline Nitrogen Triisopropylsilane (TIS)Acts as a hydride donor to reduce the t-Bu⁺ cation to isobutane.High
General Cation Trap Water (H₂O)Quenches t-Bu⁺ to form tert-butanol.Moderate

Table 2: Kinetic Profile of Thioether Oxidation by ROS (pH 7.4, 37°C) [3]

Oxidizing AgentConcentrationTarget ProductReaction Half-Life (t₁/₂)Threat Level
Hydrogen Peroxide (H₂O₂)200 µMSulfoxide~75 HoursLow (Slow degradation)
Sodium Hypochlorite (NaOCl)0.6 - 1.5 mMSulfoxide< 10 MillisecondsCritical (Instantaneous)
Sodium Hypochlorite (NaOCl)0.6 - 1.5 mMSulfoneMinutesHigh (Secondary reaction)

Troubleshooting Guides & Self-Validating Protocols

Protocol A: Controlled Boc Deprotection with Scavenger Cocktail

Purpose: Cleave the piperidine Boc group without tert-butylating the sensitive thioether or aniline functionalities.

DeprotectionWorkflow Start Initiate Boc Deprotection AddScav Add Scavenger Cocktail (TFA / TIS / EDT / H2O) Start->AddScav Monitor LC-MS Aliquot Analysis AddScav->Monitor Check Are +56 Da (t-butyl) peaks detected? Monitor->Check Success Precipitate in Cold Ether (Product Isolation) Check->Success No (Pure Product) Adjust Quench & Redesign: Increase EDT/Thioanisole Check->Adjust Yes (Side Reactions) Adjust->AddScav Repeat Protocol

Workflow for self-validating Boc deprotection to prevent tert-butylation.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA / Thioanisole / Water / 1,2-Ethanedithiol (EDT) / Triisopropylsilane (TIS) in an 82.5 : 5 : 5 : 2.5 : 5 ratio. Causality: EDT and thioanisole are highly nucleophilic sulfur-containing scavengers that preferentially trap the tert-butyl cation, protecting your internal thioether[1].

  • Thermal Control: Chill the cocktail to 0°C in an ice bath. Causality: Lower temperatures suppress the kinetic rate of side reactions, including main-chain cleavage or unwanted alkylation[7].

  • Reaction Initiation: Dissolve the starting material in the chilled cocktail (10 mL of cocktail per gram of substrate). Stir and allow it to slowly warm to room temperature over 1 hour.

  • Self-Validation Check (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Success Criteria: Observation of the desired product mass (M - 100 Da for the complete loss of the Boc group).

    • Failure Criteria: If a peak at M - 44 Da (loss of isobutylene only) or M - 44 + 56 Da is present, the cleavage is incomplete or tert-butylation has occurred. If incomplete, extend the reaction time by 30 minutes.

  • Isolation: Precipitate the product by adding the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether. The deprotected amine salt will precipitate, leaving the scavengers and alkylated byproducts dissolved in the ether. Centrifuge and wash the pellet twice with cold ether.

Protocol B: Temporary Protection of the Aniline via Acetylation

Purpose: Mask the aniline's nucleophilicity prior to harsh electrophilic reactions to prevent N,N-dialkylation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the starting material in 1M aqueous HCl to form a water-soluble hydrochloride salt. Ensure the pH does not drop low enough to prematurely cleave the Boc group (keep pH ~3-4).

  • Reagent Addition: Add 1.2 equivalents of acetic anhydride directly to the aqueous solution.

  • Buffer Addition: Immediately add a saturated solution of sodium acetate. Causality: The sodium acetate acts as a mild base, deprotonating the aniline just enough to allow nucleophilic attack on the acetic anhydride, while keeping the solution mildly acidic to prevent side reactions[8].

  • Self-Validation Check (Visual): The solution will rapidly turn opaque white as the acetanilide derivative precipitates[8]. This visual cue confirms successful protection. The resulting amide conjugates the nitrogen lone pair with the carbonyl group, drastically reducing its nucleophilicity and preventing over-alkylation[6].

  • Isolation: Collect the solid acetanilide derivative by vacuum filtration and wash with cold water.

References

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. allen.in.
  • Reactions of Aniline - Chemistry Steps. chemistrysteps.com.
  • Scavengers for Boc deprotection to prevent side reactions. benchchem.com.
  • Identifying side products in aniline alkylation reactions. benchchem.com.
  • Deprotection method and resin removal method in solid-phase reaction for peptide compound. google.com/patents.
  • 1: Acetylation of Aniline (Experiment). libretexts.org.
  • Thiols And Thioethers - Master Organic Chemistry. masterorganicchemistry.com.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. acs.org.

Sources

Reference Data & Comparative Studies

Validation

The Strategic Role of tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate in Drug Discovery: A Comparative Guide

The piperidine ring is universally recognized as a privileged scaffold in medicinal chemistry, serving as a core structural motif in a vast array of FDA-approved therapeutics . Its three-dimensional spatial arrangement a...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is universally recognized as a privileged scaffold in medicinal chemistry, serving as a core structural motif in a vast array of FDA-approved therapeutics . Its three-dimensional spatial arrangement allows for precise vectorization of pharmacophores into target binding pockets. Among the myriad of piperidine building blocks, tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1) stands out as a highly specialized, bifunctional intermediate.

By integrating a flexible thioether linkage, a reactive aniline moiety, and an orthogonally protected secondary amine, this molecule offers unique advantages over traditional carbon- or oxygen-linked piperidines. This guide provides an objective, data-driven comparison of this intermediate against its structural alternatives, detailing the mechanistic rationale behind its use and providing validated experimental protocols for its functionalization.

Structural and Mechanistic Profiling: The Thioether Advantage

The strategic inclusion of a thioether (sulfide) linkage at the 4-position of the piperidine ring fundamentally alters the physicochemical and conformational profile of the resulting drug candidate. Thioethers rank as the third most prevalent sulfur-containing functional group in approved pharmaceuticals .

Causality in Design: Why Choose the Thioether Linkage?
  • Conformational Flexibility: The carbon-sulfur (C-S) bond is approximately 1.82 Å long, significantly longer than a C-O bond (1.43 Å) or a C-C bond (1.54 Å). Furthermore, the C-S-C bond angle (~100–105°) is more acute than the C-O-C angle (~111°). This unique geometry acts as a "conformational adaptor," allowing the attached pharmacophore to access deep, narrow hydrophobic pockets (such as kinase hinge regions) that rigid C-C linked analogs cannot reach.

  • Electronic Tuning & Late-Stage Oxidation: Unlike ethers or direct C-C bonds, the thioether sulfur can be selectively oxidized at a late stage to a sulfoxide (S=O) or sulfone (O=S=O). This allows medicinal chemists to rapidly tune the topological polar surface area (tPSA), aqueous solubility, and hydrogen-bond acceptor capacity of a lead compound without altering the carbon skeleton.

  • Bifunctional Orthogonality: The primary aniline amine is highly nucleophilic and primed for immediate functionalization (e.g., amide coupling, Buchwald-Hartwig amination). Meanwhile, the secondary piperidine nitrogen remains masked by the tert-butyloxycarbonyl (Boc) group, ensuring absolute regiocontrol during early-stage synthesis.

Comparative Analysis: Piperidine Intermediates

To objectively evaluate tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, we must compare it against its closest structural analogs.

Table 1: Physicochemical & Structural Comparison
Intermediate ScaffoldLinkage TypeApprox. Bond LengthConformational FlexibilityLipophilicity (cLogP Impact)Metabolic Liability
Boc-4-(4-aminophenylthio)piperidine Thioether (-S-)1.82 ÅHighHighSusceptible to CYP450 oxidation (Sulfoxide formation)
Boc-4-(4-aminophenoxy)piperidine Ether (-O-)1.43 ÅModerateMediumProne to in vivo O-dealkylation
Boc-4-(4-aminophenyl)piperidine Direct (-C-C-)1.54 ÅLow (Rigid)Medium-HighHighly stable; limits metabolic clearance
Boc-4-aminopiperidine Aliphatic AmineN/AHigh (Aliphatic)LowRapid oxidative deamination
Table 2: Reactivity Profile & Downstream Applications
Intermediate ScaffoldPrimary Functionalization SiteDeprotection SensitivityTypical Target Class Application
Boc-4-(4-aminophenylthio)piperidine Aniline (Amidation / Cross-coupling)High: Requires carbocation scavengers to protect sulfurKinase Inhibitors, GPCR Ligands
Boc-4-(4-aminophenoxy)piperidine Aniline (Amidation / Cross-coupling)Low: Standard TFA/HCl cleavage sufficientIon Channel Blockers
Boc-4-(4-aminophenyl)piperidine Aniline (Amidation / Cross-coupling)Low: Standard TFA/HCl cleavage sufficientCNS Therapeutics (e.g., 5-HT receptors)
Boc-4-aminopiperidine Aliphatic Amine (Alkylation / Acylation)Low: Standard TFA/HCl cleavage sufficientBroad-spectrum building block

Experimental Methodology: Orthogonal Functionalization

The true utility of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate lies in its orthogonal reactivity. The following protocol details a self-validating workflow for coupling the aniline moiety, followed by the selective removal of the Boc group.

Protocol: Amidation and Scavenger-Assisted Boc-Deprotection

Phase 1: Amide Coupling (Self-Validating System)

  • Reagent Assembly: Dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: HATU rapidly forms an active 7-aza-OBt ester. DIPEA, a sterically hindered base, deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Substrate Addition: Add tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (1.0 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation (LC-MS/TLC): Monitor the disappearance of the aniline starting material. The reaction is self-validating when the UV-active starting material spot is entirely replaced by a higher Rf​ product spot (indicating decreased polarity due to the loss of the primary amine).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to aggressively partition the DMF into the aqueous phase) and brine. Dry over Na2​SO4​ and concentrate.

Phase 2: Boc Deprotection with Carbocation Scavenger

  • Cleavage Cocktail Preparation: Prepare a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), containing 2.5% Triisopropylsilane (TIPS) and 2.5% water .

    • Causality: TFA protonates the Boc carbamate, initiating fragmentation into CO2​ and a tert-butyl carbocation. Because the thioether sulfur is highly nucleophilic, it is prone to irreversible electrophilic alkylation by this carbocation (forming a permanent sulfonium ion). TIPS acts as a sacrificial hydride donor, rapidly quenching the carbocation into isobutane, thereby protecting the critical thioether linkage.

  • Reaction: Dissolve the intermediate from Phase 1 in the cleavage cocktail (10 mL/mmol). Stir at room temperature for 1 hour.

  • Validation: Evaporate the volatiles under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether. The immediate precipitation of a solid TFA salt validates the successful removal of the lipophilic Boc group.

  • Freebasing: Dissolve the isolated salt in DCM and wash with 1M NaOH to generate the free piperidine amine, priming the molecule for subsequent N-alkylation or reductive amination.

Visualizations

The following diagrams illustrate the logical workflow of the chemical synthesis and the theoretical binding model of the resulting pharmacophore.

Pathway A Compound A (Boc-Protected) B Amide Coupling (HATU, DIPEA) A->B C Amide Intermediate (Thioether Intact) B->C D Boc Deprotection (TFA, TIPS Scavenger) C->D E Free Piperidine (Ready for N-Alkylation) D->E

Caption: Orthogonal functionalization workflow of Compound A highlighting the necessity of scavengers.

Binding Target Kinase Binding Pocket Aniline Aniline Derivative Hinge Binder (H-Bonds) Target->Aniline H-Bonding Thioether Thioether Linkage Conformational Adaptor Aniline->Thioether Piperidine Piperidine Ring Solvent Exposed Region Thioether->Piperidine Piperidine->Target Salt Bridge / Solvation

Caption: Pharmacophore model illustrating target interactions of the thioether-piperidine scaffold.

References

  • Goel, P., et al. "Recent advancement of piperidine moiety in treatment of cancer- A review." European Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Feng, M., et al. "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry (via PMC), 2016. URL:[Link]

  • CalPacLab Catalog. "tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, 95% Purity." California Pacific Labs, 2025. URL:[Link]

  • Ten, A. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026. URL:[Link]

Comparative

Comprehensive Analytical Reference Standard Validation Guide: Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Chemical Vulnerabilities In modern pharmaceutical development, the integrity of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Chemical Vulnerabilities

In modern pharmaceutical development, the integrity of complex building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1)[1] is a critical bifunctional intermediate. Structurally, it features a Boc-protected piperidine ring, a thioether linkage, and a primary aniline.

The Causality of Degradation: From an analytical perspective, this molecule presents specific vulnerabilities that necessitate rigorous reference standard validation:

  • Thioether Oxidation: The sulfur atom is highly susceptible to oxidation, readily forming sulfoxide and sulfone impurities during storage or synthesis.

  • Premature Deprotection: The tert-butyl carboxylate (Boc) group is acid-labile. Trace acidic impurities in solvents can lead to des-Boc degradation products.

  • Aniline Reactivity: The primary amine can undergo oxidative degradation or react with electrophilic impurities.

Using a rigorously validated Analytical Reference Standard ensures that these specific degradation pathways are accurately quantified, preventing the carryover of reactive impurities into downstream amide-coupling reactions.

Comparative Analysis: Certified Standards vs. Alternatives

Many laboratories default to using standard commercial grades (typically ~95% purity)[1] or in-house crude batches as reference materials. However, without ICH Q2(R2) aligned validation[2], these alternatives introduce significant assay variance.

Table 1: Performance Comparison of Reference Material Grades
Performance MetricCertified Reference StandardCommercial Grade (95%)In-House Crude Batch
Purity (HPLC-UV) > 99.5%~ 95.0%Variable (80% - 90%)
Impurity Profile Fully characterized (NMR, LC-MS)Unknown peaks presentHigh sulfoxide/des-Boc
Assay Variance < 0.5% RSD> 2.0% RSD> 5.0% RSD
Traceability ISO 17034 / NIST traceableLot-specific CoA onlyNone
Suitability Quantitative Assay & ReleaseQualitative screeningEarly discovery only

ICH Q2(R2) Aligned Validation Workflow

The updated ICH Q2(R2) guidelines mandate specific requirements for the robustness of analytical methods, particularly for quantitative LC/MS analysis of trace impurities[3]. Validation must encompass specificity, linearity, accuracy, and precision[2].

G Start Reference Standard Validation Spec Specificity (LC-MS/MS) Identify Impurities Start->Spec Lin Linearity & Range Reporting level to 120% Start->Lin Acc Accuracy Spike Recovery Start->Acc Prec Precision Repeatability & Intermediate Start->Prec Report Final Certificate of Analysis (CoA) Spec->Report Lin->Report Acc->Report Prec->Report

Fig 1: ICH Q2(R2) aligned validation workflow for analytical reference standards.

Step-by-Step Experimental Protocols

To establish trustworthiness, the analytical method must be a self-validating system. The following protocols incorporate System Suitability Testing (SST) to ensure the instrument is capable of resolving critical pairs before any sample is analyzed.

Protocol 1: Specificity & Impurity Profiling (LC-MS/MS)

According to ICH Q2(R2), specificity can be inferred through the use of specific and selective MS detection (e.g., MRM transitions) in combination with retention time[2].

  • System Suitability Preparation (Self-Validation Step): Prepare a resolution solution containing 10 µg/mL of the Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate reference standard and 1 µg/mL of its synthesized sulfoxide degradation product in Acetonitrile:Water (50:50).

  • Chromatographic Separation: Inject 5 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes to ensure elution of highly retained non-polar impurities.

  • Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition for the parent compound ( [M+H]+ m/z 309.16) and the sulfoxide impurity ( [M+H]+ m/z 325.16).

  • Evaluation: The system is only valid if the chromatographic resolution ( Rs​ ) between the parent peak and the sulfoxide peak is ≥2.0 .

Protocol 2: Linearity and Range Assessment

Linearity must be demonstrated from the reporting level of the impurities up to 120% of the specification acceptance criterion for the assay[4].

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the Certified Reference Standard in methanol.

  • Serial Dilution: Prepare five concentration levels spanning the working range: 50%, 80%, 100%, 120%, and 150% of the target assay concentration (10 µg/mL).

  • Analysis: Inject each standard in triplicate to account for injection variance.

  • Regression Analysis: Plot the peak area against concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Table 2: Experimental Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of impurities Rs​=2.8 (Parent vs. Sulfoxide)PASS
Linearity R2≥0.999 (Reporting limit to 120%) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% across range99.4% ± 0.3%PASS
Intermediate Precision RSD ≤2.0% (Different days/analysts)RSD = 0.6%PASS

Downstream Impact on Synthesis & Target Pathways

The analytical purity of Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate directly dictates the yield and pharmacological purity of the final API. If the sulfoxide impurity is not controlled via a validated reference standard, it will undergo the same amide-coupling reactions as the parent compound, generating a highly similar, difficult-to-separate API impurity that may have off-target biological effects.

Pathway BB Tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Coupling Amide Coupling (Aniline Reactivity) BB->Coupling High Purity Std Deprotect Boc Deprotection (Piperidine Exposure) Coupling->Deprotect API Final API (Kinase Inhibitor) Deprotect->API Target Target Kinase Inhibition API->Target

Fig 2: Synthetic utility of the compound and its downstream impact on target pathways.

By utilizing a fully validated reference standard, CMC teams ensure that the structural integrity of the piperidine-thioether scaffold is maintained throughout the synthetic lifecycle, ultimately safeguarding the efficacy of the targeted therapy.

References

  • CalpacLab. "tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, 95% Purity, CAS 333986-95-1". CalpacLab Chemical Catalog. Available at:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)". European Pharmaceutical Review, March 18, 2024. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Official Guidelines, December 14, 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines, November 30, 2023. Available at:[Link]

Sources

Validation

In vitro stability comparison of tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate analogs

Title: In Vitro Stability Comparison Guide: tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate and Structural Analogs Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Stability Comparison Guide: tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate and Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Scaffold Overview

The compound tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted antiviral therapeutics. It features three distinct chemical motifs, each presenting specific in vitro and in vivo stability challenges:

  • The Thioether Linker: Highly susceptible to rapid oxidation (to sulfoxides and sulfones) by hepatic Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes[1][2].

  • The Unsubstituted Aniline: Prone to N-oxidation, N-acetylation, and electrophilic aromatic hydroxylation[3].

  • The N-Boc Protecting Group: A carbamate designed for synthetic protection, notoriously labile in highly acidic environments (e.g., gastric fluid) despite being stable at physiological pH.

To objectively evaluate how structural modifications can mitigate these liabilities, this guide compares the baseline compound against two rationally designed analogs: an ether analog (to block sulfur oxidation) and a fluoro-aniline analog (to sterically shield the aromatic amine)[3][4].

The Analogs Compared

IdentifierStructural ModificationRationale for Design
Analog A (Baseline) tert-butyl 4-((4-aminophenyl)thio)piperidine-1-carboxylateUnmodified thioether and aniline. Serves as the baseline for metabolic clearance.
Analog B (Ether) tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylateReplaces the sulfur atom with oxygen. Designed to completely eliminate FMO/CYP-mediated sulfoxidation[2].
Analog C (Fluoro) tert-butyl 4-((4-amino-3-fluorophenyl)thio)piperidine-1-carboxylateIntroduces an ortho-fluoro substituent. Steric shielding and electron withdrawal reduce aniline N-oxidation and ring hydroxylation[3][4].

In Vitro Metabolic Stability (Human Liver Microsomes)

Microsomal stability is a critical indicator of intrinsic hepatic clearance ( CLint​ ). The primary degradation pathways for Analog A involve rapid sulfoxidation and subsequent N-oxidation.

Causality & Mechanistic Insights

Replacing the thioether with an ether linkage (Analog B) removes the primary site of soft-spot oxidation, drastically increasing the half-life[1]. Alternatively, maintaining the thioether but adding an electron-withdrawing fluorine adjacent to the aniline (Analog C) sterically shields the amine and lowers the electron density of the aromatic ring. Literature confirms that steric shielding of aniline derivatives via fluoro-substitution significantly improves stability against human and murine microsomes[3].

Quantitative Data: HLM Stability
CompoundRemaining at 60 min (%)Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolite Observed (LC-MS)
Analog A 8.2%12.4111.8Sulfoxide (+16 Da), N-Hydroxy (+16 Da)
Analog B 42.5%48.128.8N-Hydroxy (+16 Da)
Analog C 29.1%34.640.0Sulfoxide (+16 Da)
Self-Validating Protocol: HLM Stability Assay

A robust protocol must include a minus-NADPH control to differentiate enzymatic metabolism from chemical instability.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Add the test compound (final concentration 1 µM, <0.1% DMSO). Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

    • Control: For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to calculate the percentage of parent compound remaining.

Workflow N1 Compound + HLM (0.5 mg/mL, pH 7.4) N2 Initiate Reaction (+ NADPH, 37°C) N1->N2 N3 Aliquot & Quench (Cold ACN + IS) N2->N3 N4 Protein Crash (Centrifuge 4000rpm) N3->N4 N5 LC-MS/MS Quantification N4->N5

Figure 1: Self-validating high-throughput microsomal stability assay workflow.

Chemical & pH Stability (Boc-Group Lability)

While the Boc group is highly stable in plasma and neutral buffers, its sensitivity to acidic environments must be profiled if the compound is intended for oral administration or prolonged storage in acidic vehicles.

Causality & Mechanistic Insights

The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed deprotection, yielding the free piperidine, carbon dioxide, and isobutylene. Because this is a chemical degradation pathway driven by the carbamate moiety, modifications to the aniline or linker (Analogs B and C) offer no protective effect against gastric acid degradation.

Quantitative Data: Buffer Stability
Compound t1/2​ at pH 7.4 (PBS) t1/2​ at pH 1.2 (SGF)Degradation Product at pH 1.2
Analog A > 24 hours42 min4-((4-aminophenyl)thio)piperidine
Analog B > 24 hours45 min4-(4-aminophenoxy)piperidine
Analog C > 24 hours41 min4-((4-amino-3-fluorophenyl)thio)piperidine
Protocol: pH Stability Assay
  • Buffer Preparation: Prepare Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, 0.1 N HCl, pH 1.2, without pepsin to isolate chemical vs. enzymatic degradation).

  • Incubation: Spike the test compound (1 µM final) into 500 µL of pre-warmed buffer (37°C).

  • Sampling: Remove 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quenching: Quench SGF samples with an equal volume of cold neutralizing buffer (0.1 N NaOH in acetonitrile) to immediately halt acid hydrolysis. Quench PBS samples with cold acetonitrile.

  • Analysis: Analyze parent disappearance via LC-MS/MS.

Metabolic_Pathways A Analog A (Boc-Piperidine Thioether) B Sulfoxidation (Thioether -> Sulfoxide) A->B HLM / CYP450 / FMO (Blocked in Analog B) C N-Oxidation (Aniline -> Hydroxylamine) A->C HLM / CYP450 (Reduced in Analog C) D Boc Cleavage (Free Piperidine) A->D Acidic pH (Gastric Fluid) (Occurs in All Analogs)

Figure 2: Primary degradation pathways of the baseline scaffold and mitigation strategies.

Conclusion & Selection Guide

  • For maximum metabolic stability: Analog B (Ether) is the superior choice. By removing the oxidizable sulfur atom, it drastically reduces intrinsic clearance, making it suitable for in vivo pharmacokinetic studies where systemic exposure is required.

  • When the thioether geometry is strictly required for target binding: Analog C (Fluoro) provides a viable compromise. The steric shielding of the aniline ring significantly improves the half-life compared to the baseline compound without altering the linker architecture.

  • Formulation Warning: Due to the rapid Boc-cleavage at pH 1.2, none of these analogs are suitable for unformulated oral dosing (PO). They must either be dosed intravenously (IV), formulated in enteric-coated capsules, or the Boc group must be replaced with a more acid-stable moiety (e.g., an amide or urea) prior to in vivo efficacy studies.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

Comprehensive Safety and Operational Guide: Handling Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate As a critical intermediate in advanced drug development and medicinal chemistry, Tert-butyl 4-(4-aminophenylth...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate

As a critical intermediate in advanced drug development and medicinal chemistry, Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS: 333986-95-1)[1] presents a unique intersection of chemical hazards. Standard laboratory safety protocols often fail to address the specific, compounding risks posed by its distinct functional groups.

As an Application Scientist, I have designed this guide to move beyond generic Safety Data Sheet (SDS) warnings. By understanding the molecular causality behind the hazards, researchers can implement self-validating safety systems that protect both the operator and the integrity of the experiment.

Chemical Profiling & Hazard Causality

To determine the appropriate Personal Protective Equipment (PPE) and handling protocols, we must first deconstruct the molecule into its reactive and biological components:

  • The Aniline Moiety (Primary Aromatic Amine): Primary aromatic amines (PAAs) are highly lipid-soluble, meaning they rapidly bypass the skin's natural aqueous barriers and absorb directly into the bloodstream[2]. Once absorbed, aniline derivatives undergo cytochrome P450-dependent metabolism, which can lead to the oxidation of hemoglobin to methemoglobin, severely impairing oxygen transport[3],[4].

  • The Boc-Protected Piperidine: The tert-butyloxycarbonyl (Boc) group is specifically designed to be acid-labile. While stable under neutral and basic conditions, exposure to strong acids (e.g., Trifluoroacetic acid, HCl) triggers a rapid thermolytic or acid-catalyzed deprotection. This cleavage releases equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas[5],[6].

  • The Thioether Linkage: Thioethers are susceptible to oxidation and can emit malodorous, mildly irritating vapors, necessitating strict environmental controls.

Quantitative Data & Hazard Summary

Property / Structural FeatureValue / DescriptionOperational Implication
CAS Number 333986-95-1Essential for inventory logging and specific SDS tracking.
Molecular Formula C16​H24​N2​O2​S High organic content; requires high-temperature incineration for final disposal.
Aniline Group (PAA) High Lipid SolubilityCritical: High risk of dermal permeation. Mandates non-porous barriers.
Boc Protecting Group Acid-Labile CarbamateCritical: Generates CO2​ and isobutylene gas upon acid contact. Requires strict waste segregation.

Tiered PPE Protocol: The "Why" Behind the Wear

Generic PPE is insufficient for lipid-soluble anilines. Your protective envelope must be engineered specifically for permeation resistance.

  • Hand Protection (Double-Gloving System): Standard 4-mil nitrile gloves offer limited breakthrough times for concentrated aniline derivatives.

    • Inner Layer: Standard 4-mil nitrile glove for tactile sensitivity.

    • Outer Layer: 8-mil extended-cuff nitrile glove. Causality: The thicker outer layer provides a robust permeation barrier against lipid-soluble PAAs, while the inner layer serves as a clean baseline if the outer glove is contaminated and needs to be swapped mid-procedure.

  • Body Protection: Wear a fluid-resistant, non-porous lab coat (e.g., Tyvek or treated polymer-blend). Causality: Aniline powders or solutions can permeate standard woven cotton lab coats, creating a localized exposure reservoir directly against the operator's skin[2].

  • Respiratory & Eye Protection: Handling must be restricted to a Class II Fume Hood. If weighing bulk powders outside a hood is unavoidable, an N95/P100 particulate respirator is mandatory to prevent inhalation of aerosolized PAA dust[3]. Splash-proof chemical goggles (not safety glasses) must be worn to protect mucosal membranes.

Step-by-Step Operational Methodology

This workflow ensures a self-validating system where each step inherently prevents the failure of the next.

Step 1: Pre-Operational Setup

  • Verify the fume hood face velocity is operating between 0.4–0.6 m/s.

  • Clear the immediate workspace of all strong acids (e.g., TFA, HCl, H2​SO4​ ) to prevent accidental Boc-deprotection.

  • Place an anti-static mat or use an anti-static gun on your weighing boat. Causality: Piperidine-derivative powders frequently carry static charges, leading to sudden aerosolization when approached with a metal spatula.

Step 2: Handling and Transfer

  • Don the tiered PPE as described in Section 3.

  • Open the chemical container only deep within the fume hood (at least 6 inches from the sash).

  • Transfer the required mass using a grounded, static-free spatula.

  • Immediately seal the primary container and wipe the exterior with an isopropanol-dampened Kimwipe before removing it from the hood.

Step 3: Post-Handling Decontamination

  • Aniline derivatives are poorly soluble in water but highly soluble in organic solvents. Wipe down the balance, spatulas, and hood surface first with a solvent that solubilizes the compound (e.g., Acetone or Isopropanol).

  • Follow the solvent wipe with a standard soap-and-water wash to remove residual solvent and trace organics.

Chemical Waste & Disposal Plan (Critical Safety Alert)

The most significant physical hazard when handling this compound occurs during disposal.

The Pressurization Hazard: Never dispose of Boc-protected intermediates or their contaminated consumables into acidic waste carboys. When the Boc group contacts acid, the resulting rapid evolution of CO2​ and isobutylene gas will cause sealed waste containers to catastrophically overpressurize and rupture[5],[7].

Disposal Protocol:

  • Solid Waste: Place all contaminated gloves, Kimwipes, and weighing boats into a solid waste bin explicitly marked "Non-Acidic / Base-Neutral Waste Only".

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be deposited into a dedicated "Halogen-Free Organic Waste (Neutral/Basic)" carboy.

  • Verification: Before adding to any liquid waste container, verify the pH of the current waste stream using pH paper to ensure it is not highly acidic.

Hazard Mitigation Workflow Visualization

Workflow cluster_0 Molecular Hazard Causality cluster_1 Operational & PPE Mitigation Title Hazard Causality & Mitigation Workflow Chem Tert-butyl 4-(4-aminophenylthio) piperidine-1-carboxylate Aniline Aniline Moiety Lipid-soluble, Skin Absorption Chem->Aniline Boc Boc Protecting Group Acid-Labile Gas Evolution Chem->Boc Thio Thioether Linkage Malodorous, Oxidizable Chem->Thio PPE Double Nitrile Gloves (8-mil outer layer) Aniline->PPE Waste Base/Neutral Waste Segregation (Prevent Pressurization) Boc->Waste Vent Class II Fume Hood (Inhalation Control) Thio->Vent

Workflow mapping molecular features of the compound to specific PPE and operational safety protocols.

References

  • Calpaclab. "tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, 95% Purity". Retrieved from: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Retrieved from: [Link]

  • Lanxess. "Product Safety Assessment: Aniline". Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds". Retrieved from: [Link]

  • American Chemical Society (ACS). "Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant". Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride". Retrieved from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate
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Tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate
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